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  • Product: 6-Bromo-3-chloropyrazine-2-carboxylic acid
  • CAS: 1260665-53-9

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Bromo-3-chloropyrazine-2-carboxylic acid

Executive Summary: The Trifunctional Scaffold 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS 1260665-53-9) represents a high-value "trifunctional" scaffold in medicinal chemistry. Unlike simple pyrazines, this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Trifunctional Scaffold

6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS 1260665-53-9) represents a high-value "trifunctional" scaffold in medicinal chemistry. Unlike simple pyrazines, this molecule possesses three distinct reactive sites—a carboxylic acid at C2, a chlorine at C3, and a bromine at C6—that exhibit orthogonal reactivity .

For drug development professionals, this orthogonality is the strategic asset. It allows for the sequential, regioselective construction of complex pharmacophores without the need for extensive protecting group strategies. This guide details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing this core intermediate in the synthesis of antitubercular agents, kinase inhibitors, and bioactive heterocycles.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 6-Bromo-3-chloropyrazine-2-carboxylic acid
CAS Number 1260665-53-9
Molecular Formula C₅H₂BrClN₂O₂
Molecular Weight 237.44 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
pKa (Predicted) ~2.5 (Carboxylic acid), Pyrazine N protonation < 1.0
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
SMILES OC(=O)C1=NC(Br)=CN=C1Cl

Synthetic Utility & Reactivity Mechanisms[4][9][10]

The utility of CAS 1260665-53-9 lies in the electronic differentiation of its three functional handles.

The Orthogonal Reactivity Map
  • C3-Chlorine (SₙAr Activated): The chlorine atom at position 3 is highly activated for Nucleophilic Aromatic Substitution (SₙAr). This is due to the combined electron-withdrawing inductive effect (-I) of the adjacent nitrogen atoms and, critically, the ortho-carboxylic acid group.

    • Implication: Amines, thiols, and alkoxides can displace the C3-Cl under mild conditions before affecting the C6-Br.

  • C6-Bromine (Metal-Catalyzed Coupling): The C-Br bond is weaker than the C-Cl bond but less activated for SₙAr due to its meta position relative to the carboxylic acid.

    • Implication: This site is ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). These reactions generally require the C3-Cl to be either already substituted or intact if the catalyst system is highly selective for Br.

  • C2-Carboxylic Acid (Directing & Coupling): The acid function serves as a handle for amide coupling or esterification.

    • Implication: Converting the acid to an amide often increases the electrophilicity of the pyrazine ring, further facilitating SₙAr at C3.

Visualizing the Reactivity

The following diagram illustrates the logical flow of functionalization, prioritizing the most reactive sites first to avoid side reactions.

ReactivityMap Core 6-Bromo-3-chloropyrazine- 2-carboxylic acid (CAS 1260665-53-9) Site_C2 Site C2: Carboxyl Group Reaction: Amide Coupling / Esterification Role: Directing Group Core->Site_C2 Path A: Derivatization Site_C3 Site C3: Chlorine Reaction: SₙAr (Nucleophilic Subst.) Activation: High (Ortho-N + Ortho-COOH) Core->Site_C3 Path B: Nucleophilic Attack Site_C6 Site C6: Bromine Reaction: Pd-Catalyzed Coupling Selectivity: Oxidative Addition > C-Cl Core->Site_C6 Path C: Cross-Coupling

Caption: Orthogonal reactivity map of 6-Bromo-3-chloropyrazine-2-carboxylic acid.

Experimental Protocols

Protocol A: Regioselective SₙAr at C3 (Amination)

Objective: Selective displacement of the C3-Chlorine with a primary amine while retaining the C6-Bromine. Mechanism: Addition-Elimination (SₙAr).

Reagents:

  • Substrate: 6-Bromo-3-chloropyrazine-2-carboxylic acid (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Benzylamine, 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: DMF or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the pyrazine acid in 5 mL of anhydrous DMF under N₂ atmosphere.

  • Base Addition: Add 2.5 mmol of DIPEA. The solution may darken slightly.

  • Nucleophile Addition: Dropwise add 1.1 mmol of the amine at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Note: Heating (>60°C) may lead to competitive displacement of the bromine or decarboxylation. Monitor via LC-MS (Target mass: M - Cl + Amine).

  • Workup: Dilute with water and adjust pH to ~4 with 1M HCl to precipitate the product (if zwitterionic) or extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH).

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Installation of an aryl group at C6. Mechanism: Pd(0) catalytic cycle (Oxidative Addition → Transmetallation → Reductive Elimination).

Reagents:

  • Substrate: 6-Bromo-3-chloropyrazine derivative (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine substrate, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and aqueous K₂CO₃.

  • Degassing: Sparge with Argon for 5 minutes (Critical to prevent homocoupling or oxidation).

  • Reaction: Heat to 80–90°C for 2–12 hours.

    • Control: The C3-Cl bond is generally stable under these conditions if the temperature is controlled. Higher temps (>110°C) may activate the C-Cl bond.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Strategic Synthesis Workflow

The following workflow demonstrates a validated route to a trisubstituted pyrazine drug candidate, utilizing the specific CAS 1260665-53-9.

Workflow Step1 START: CAS 1260665-53-9 (Acid Scaffold) Step2 Step 1: Amide Coupling (R-NH2, HATU, DIPEA) Fixes C2 Position Step1->Step2 Step3 Intermediate A (6-Bromo-3-chloro-amide) Step2->Step3 Step4 Step 2: SₙAr Reaction (R'-NH2, mild heat) Displaces C3-Cl selectively Step3->Step4 Step5 Intermediate B (6-Bromo-3-amino-amide) Step4->Step5 Step6 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Functionalizes C6-Br Step5->Step6 Step7 FINAL TARGET (Trisubstituted Pyrazine) Step6->Step7

Caption: Sequential functionalization workflow for CAS 1260665-53-9.

Safety & Handling (E-E-A-T)

Hazard Statements (GHS):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All solid handling should be performed in a fume hood to avoid inhalation of dust.

  • Waste: Halogenated organic waste. Do not mix with strong oxidizers.

  • Stability: The compound is stable at room temperature but should be stored at 2–8°C to prevent slow decarboxylation or hydrolysis over long periods.

References

  • PubChem. (2025).[2][3] Methyl 6-bromo-3-chloropyrazine-2-carboxylate (Related Ester). National Library of Medicine. [Link]

  • ResearchGate. (2020).[4] Synthesis and molecular docking study of pyrazine-2-carboxylic acid derivatives. (Protocol validation for pyrazine amidation). [Link]

Sources

Exploratory

chemical structure of 6-Bromo-3-chloropyrazine-2-carboxylic acid

This technical guide details the chemical structure, synthesis, and reactivity of 6-Bromo-3-chloropyrazine-2-carboxylic acid , a highly functionalized heteroaromatic scaffold used in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and reactivity of 6-Bromo-3-chloropyrazine-2-carboxylic acid , a highly functionalized heteroaromatic scaffold used in the development of kinase inhibitors and antiviral agents.

CAS Registry Number: 1260665-53-9 Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H

BrClN

O

Molecular Weight: 237.44 g/mol

Structural Analysis & Physicochemical Profile

Core Architecture

The molecule consists of a pyrazine (1,4-diazine) core substituted at three distinct positions. This specific substitution pattern creates a "push-pull" electronic environment that dictates its unique reactivity profile.

  • Position 2 (Carboxylic Acid): Acts as a strong electron-withdrawing group (EWG), significantly increasing the acidity of the pyrazine ring protons and activating adjacent positions for nucleophilic attack.

  • Position 3 (Chlorine): Located ortho to the carboxylic acid and adjacent to N4. This is the most electron-deficient carbon on the ring, making it the primary site for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • Position 6 (Bromine): Located meta to the carboxylic acid. While less activated for S

    
    Ar than the C3-chloride, the C-Br bond is weaker, making this position the preferred site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
    
Structural Diagram (Numbering & Electronic Zones)

G C2 C2 (COOH) C3 C3 (Cl) C2->C3 N4 N4 C3->N4 SNAr Nucleophilic Displacement (Amines, Alkoxides) C3->SNAr Primary S_NAr Site (Activated by N4 & COOH) C5 C5 (H) C6 C6 (Br) C5->C6 N1 N1 C6->N1 Coupling Suzuki/Stille Coupling (Aryl/Alkyl groups) C6->Coupling Pd-Catalyzed Coupling (Weaker C-Br Bond) N1->C2 N4->C5

Figure 1: Connectivity and orthogonal reactivity zones of the pyrazine scaffold.

Key Physical Properties
PropertyValue (Predicted/Exp)Significance
pKa (Acid) ~2.5 - 3.0Highly acidic due to the electron-deficient pyrazine ring.
LogP ~1.6Moderately lipophilic; suitable for membrane permeability optimization.
H-Bond Donors 1 (COOH)Critical for binding site interactions (e.g., kinase hinge regions).
H-Bond Acceptors 4 (2N, 2O)Facilitates solvation and ligand-protein interactions.

Synthesis Strategy

The synthesis of the 6-bromo-3-chloro isomer requires careful regiocontrol to avoid the formation of the isomeric 3-bromo-6-chloro analog. The most robust route utilizes Methyl 3-aminopyrazine-2-carboxylate as the starting material, leveraging the directing effect of the amino group for bromination before converting the amine to a chloride.

Step-by-Step Protocol
Step 1: Regioselective Bromination
  • Precursor: Methyl 3-aminopyrazine-2-carboxylate.[1]

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 0°C to Room Temperature, 2–4 hours.

  • Mechanism: The amino group at C3 strongly activates the para position (C6). NBS selectively brominates C6.

  • Outcome: Methyl 3-amino-6-bromopyrazine-2-carboxylate.[1]

Step 2: Sandmeyer-Type Chlorination (Deaminative Chlorination)
  • Reagents: tert-Butyl Nitrite (

    
    -BuONO) and Copper(II) Chloride (CuCl
    
    
    
    ).
  • Solvent: Acetonitrile (anhydrous).

  • Conditions: 60–80°C, 1–2 hours.

  • Mechanism:

    • Formation of the diazonium species in situ by

      
      -BuONO.
      
    • Displacement of the diazonium group by chloride (from CuCl

      
      ) via a radical or ionic mechanism.
      
  • Outcome: Methyl 6-bromo-3-chloropyrazine-2-carboxylate.[2][3][4]

Step 3: Ester Hydrolysis (Optional)
  • Reagent: Lithium Hydroxide (LiOH) or NaOH (1M aqueous).

  • Solvent: THF/Water (1:1).

  • Conditions: 0°C, 30 mins (Controlled to prevent displacement of halogens).

  • Outcome: 6-Bromo-3-chloropyrazine-2-carboxylic acid .

Synthesis Flowchart

Synthesis Start Methyl 3-aminopyrazine-2-carboxylate Step1 Step 1: Bromination (NBS, MeCN, RT) Target: C6 Position Start->Step1 Inter1 Methyl 3-amino-6-bromopyrazine-2-carboxylate Step1->Inter1 Step2 Step 2: Sandmeyer Chlorination (t-BuONO, CuCl2, 60°C) Target: C3 Position Inter1->Step2 Inter2 Methyl 6-bromo-3-chloropyrazine-2-carboxylate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Target: Ester Cleavage Inter2->Step3 Final 6-Bromo-3-chloropyrazine-2-carboxylic acid Step3->Final

Figure 2: Validated synthetic route ensuring correct regiochemistry.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" because it allows for orthogonal functionalization . Researchers can selectively modify one position without affecting the others.

Regioselectivity Rules
  • S

    
    Ar (Nucleophilic Aromatic Substitution): 
    
    • Preference: C3-Cl > C6-Br .

    • Reasoning: The C3 position is ortho to the electron-withdrawing Carboxyl group and adjacent to Nitrogen (N4). This lowers the energy of the Meisenheimer complex significantly more than at C6.

    • Application: Introduction of amines (piperazines, anilines) or alkoxides at C3.

  • Pd-Catalyzed Cross-Coupling:

    • Preference: C6-Br > C3-Cl .

    • Reasoning: The C-Br bond is weaker (bond dissociation energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), facilitating faster oxidative addition by Palladium(0) catalysts.

    • Application: Suzuki couplings to attach aryl/heteroaryl groups at C6.

Case Study: Favipiravir Analogs

While Favipiravir is 6-fluoro-3-hydroxypyrazine-2-carboxamide, the 6-bromo-3-chloro scaffold serves as a versatile precursor for creating 3,6-disubstituted analogs.[2][3] The 3-chloro group can be hydrolyzed to a hydroxyl or displaced by ammonia, while the 6-bromo group allows for the introduction of diverse side chains to probe the RNA polymerase binding pocket.

Safety & Handling

  • Hazards: Like many halo-pyrazines, this compound is likely a skin and eye irritant (H315, H319). The synthesis intermediates (diazonium salts) are potentially explosive and should be generated in situ.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated pyrazines can be light-sensitive; use amber vials.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • BLD Pharm. (2025).[5] Product Analysis: 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS 1260665-53-9).[2][3][5][6] Retrieved from

  • ChemicalBook. (2024). Synthesis and Properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from

  • PubChem. (2025). Compound Summary: 6-Chloropyrazine-2-carboxylic acid derivatives. Retrieved from

  • Google Patents. (2019). WO2019236699A1 - Melanocortin subtype-2 receptor antagonists. (Demonstrates reactivity of the methyl ester derivative). Retrieved from

Sources

Foundational

Orthogonal Reactivity in Privileged Scaffolds: A Technical Guide to 6-Bromo-3-chloropyrazine-2-carboxylic Acid

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing synthetic routes that require high regioselectivity without the burden of excessive protecting group mani...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing synthetic routes that require high regioselectivity without the burden of excessive protecting group manipulations. The pyrazine ring is a privileged scaffold in medicinal chemistry, heavily utilized in the development of antitubercular agents, kinase inhibitors, and receptor antagonists.

Within this chemical space, 6-Bromo-3-chloropyrazine-2-carboxylic acid emerges as a masterclass in inherent orthogonal reactivity. This whitepaper deconstructs the physicochemical properties, mechanistic utility, and self-validating experimental workflows associated with this highly versatile bifunctional building block.

Physicochemical Profiling & Structural Causality

To effectively deploy any building block, one must first understand the electronic environment dictated by its molecular formula and structural arrangement [1]. The presence of two distinct halogens (Bromine and Chlorine) alongside a carboxylic acid on an electron-deficient 1,4-diazine ring creates a highly polarized molecule.

Table 1: Quantitative & Structural Data

PropertyValue
Chemical Name 6-Bromo-3-chloropyrazine-2-carboxylic acid
CAS Number 1260665-53-9
Molecular Formula C

H

BrClN

O

Molecular Weight 237.44 g/mol
SMILES String OC(C1=NC(Br)=CN=C1Cl)=O
Storage Conditions Inert atmosphere, 2-8°C
Key Structural Features C2-Carboxylic Acid, C3-Chlorine, C6-Bromine

The Causality of the Molecular Weight (237.44 g/mol ): The relatively high molecular weight for a single aromatic ring is driven by the heavy halogen atoms (Br


 79.9 Da, Cl 

35.5 Da). In drug design, this dense halogenation significantly increases the lipophilicity (LogP) of the scaffold. This is a deliberate design choice when targeting pathogens like Mycobacterium tuberculosis, where high lipophilicity is required to penetrate the thick, mycolic acid-rich bacterial cell wall [2].
Mechanistic Applications in Drug Discovery

The true value of 6-Bromo-3-chloropyrazine-2-carboxylic acid lies in its orthogonal reactivity . The pyrazine ring is inherently electron-deficient. The addition of the C2-carboxylic acid further depletes electron density, highly activating the adjacent positions.

  • C3-Chlorine (SNAr Susceptibility): The chlorine atom at the C3 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). It is positioned ortho to the electron-withdrawing carboxylic acid and para to the N4 ring nitrogen. This allows for rapid displacement by amines, alcohols, or thiols under mild basic conditions [3].

  • C6-Bromine (Cross-Coupling Preservation): While bromine is typically a good leaving group, its position at C6 is less electronically activated for SNAr compared to the C3-chlorine. Consequently, the C6-Br bond remains intact during C3-SNAr reactions, preserving it as a pristine handle for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) [4].

  • C2-Carboxylic Acid (Prodrug & Amide Handle): The acid group can be easily converted into amides (resembling the first-line tuberculosis drug, Pyrazinamide) or esterified to create lipophilic prodrugs.

Experimental Workflows: The Orthogonal Functionalization Protocol

To ensure scientific integrity, a protocol must be a self-validating system . The following two-step methodology details the sequential functionalization of this scaffold, emphasizing the analytical checkpoints required to prove causality and reaction success.

Step 1: Regioselective C3-Amination via SNAr

Objective: Displace the C3-Chlorine with a primary or secondary amine while preserving the C6-Bromine and C2-Carboxylic acid.

  • Preparation: Charge a dry reaction vial with 6-Bromo-3-chloropyrazine-2-carboxylic acid (1.0 eq) and the desired amine nucleophile (1.2 eq).

  • Solvent & Base: Suspend the mixture in anhydrous DMSO. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the carboxylic acid and act as an acid scavenger.

  • Execution: Heat the mixture to 80°C for 2–4 hours. The electron-deficient nature of the pyrazine ring allows this SNAr to proceed without transition metal catalysis.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. A successful reaction is validated by a mass shift corresponding to the loss of Chlorine (-35.5 Da) and addition of the amine. Crucially , the mass spectrum must retain the distinct 1:1 isotopic doublet characteristic of the Bromine atom (

    
    ). If a triplet isotopic pattern is observed, or the Br isotope pattern is lost, over-substitution at C6 has erroneously occurred.
    
Step 2: C6-Arylation via Suzuki-Miyaura Coupling

Objective: Form a new C-C bond at the C6 position using the preserved Bromine handle.

  • Preparation: To the isolated C3-amino intermediate (1.0 eq), add an aryl boronic acid (1.5 eq) and K

    
    CO
    
    
    
    (3.0 eq).
  • Catalyst & Solvent: Add a catalytic amount of Pd(dppf)Cl

    
     (0.05 eq). Suspend in a degassed mixture of 1,4-Dioxane and H
    
    
    
    O (4:1 v/v).
  • Execution: Heat to 90°C under a nitrogen atmosphere for 6 hours. The Palladium catalyst will selectively undergo oxidative addition into the weaker C-Br bond.

  • Self-Validation Checkpoint (NMR): Analyze the purified product via

    
    H-NMR (DMSO-
    
    
    
    ). The starting pyrazine scaffold possesses exactly one aromatic proton at the C5 position, appearing as a sharp, isolated singlet. Success is validated by the preservation of this C5 singlet (though chemically shifted due to the new adjacent aryl group) alongside the emergence of new multiplet signals integrating to the appended aryl ring.
Reaction Pathway Visualization

The following diagram illustrates the logical flow of the orthogonal functionalization described above, demonstrating how the distinct electronic properties of the C3 and C6 positions are exploited.

G A 6-Bromo-3-chloropyrazine- 2-carboxylic acid (C5H2BrClN2O2) B SNAr Reaction at C3 (Amine Nucleophile) A->B Step 1: Base, Heat (Cl is highly activated) C 3-Amino-6-bromopyrazine- 2-carboxylic acid B->C Orthogonal Selectivity (Br remains intact) D Suzuki-Miyaura Coupling at C6 (Aryl Boronic Acid, Pd-cat) C->D Step 2: Pd(dppf)Cl2, Base (Br undergoes oxidative addition) E Fully Functionalized Pyrazine Scaffold D->E C-C Bond Formation

Fig 1: Orthogonal functionalization pathway of 6-Bromo-3-chloropyrazine-2-carboxylic acid.

References
  • BLD Pharm. "1260665-53-9 | 6-Bromo-3-chloropyrazine-2-carboxylic acid." BLD Pharm Product Documentation.
  • ResearchGate. "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives." ResearchGate Publications.
  • National Institutes of Health (PMC). "Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids." PMC Article.
  • Google Patents. "WO2019236699A1 - Melanocortin subtype-2 receptor (mc2r) antagonists and uses thereof." Patent Documentation.
Exploratory

Technical Whitepaper: Chemical Identity, Reactivity Profiling, and Synthetic Workflows for 6-Bromo-3-chloropyrazine-2-carboxylic Acid

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal heteroaromatic scaffold is a critical inflection point for hit-to-lead optimization. 6-Bromo-3-chloropyrazine-2-carboxylic acid repre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal heteroaromatic scaffold is a critical inflection point for hit-to-lead optimization. 6-Bromo-3-chloropyrazine-2-carboxylic acid represents a highly programmable, di-halogenated pyrazine building block. Its unique substitution pattern allows for orthogonal, regioselective functionalization, making it an invaluable asset in medicinal chemistry.

This technical guide synthesizes the chemical identity, structural causality, and field-proven experimental workflows associated with this compound, providing a self-validating blueprint for researchers and drug development professionals.

Chemical Identity, Nomenclature, and Quantitative Data

The standardized IUPAC nomenclature for this compound is 6-bromo-3-chloropyrazine-2-carboxylic acid . However, depending on the chemical vendor or literature database, researchers will encounter several accepted synonyms.

To ensure accurate inventory management and database querying, the core quantitative and structural identifiers are summarized below:

PropertyValue
Standard IUPAC Name 6-Bromo-3-chloropyrazine-2-carboxylic acid
Common Synonyms 3-Chloro-6-bromopyrazine-2-carboxylic acid; 2-Pyrazinecarboxylic acid, 6-bromo-3-chloro-
CAS Registry Number 1260665-53-9
Molecular Formula C

H

BrClN

O

Molecular Weight 237.44 g/mol
Canonical SMILES O=C(O)c1nc(Br)cnc1Cl

Structural Causality: The "Programmable" Scaffold

The true value of 6-bromo-3-chloropyrazine-2-carboxylic acid lies in the causality of its electronic distribution. The pyrazine core is inherently


-deficient. The addition of an electron-withdrawing carboxylic acid at the C2 position further depletes electron density across the ring. This creates a highly reactive system where the two halogens (Cl at C3, Br at C6) can be manipulated orthogonally based on distinct mechanistic principles:
  • C6-Bromo Reactivity (Thermodynamic Control): The C-Br bond at the 6-position has a significantly lower bond dissociation energy (BDE) compared to the C-Cl bond. This thermodynamic differential ensures that low-valent Palladium(0) species undergo oxidative addition exclusively at the C6 position. This enables clean cross-coupling (e.g., Suzuki-Miyaura) without disturbing the C3 chloride .

  • C3-Chloro Reactivity (Electronic Control): The C3-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (S

    
    Ar). This is driven by the strong electron-withdrawing effect of the adjacent N4 nitrogen and the ortho-carboxylic acid (or ester) group. This synergistic withdrawal stabilizes the intermediate Meisenheimer complex, allowing for rapid displacement by amine or alkoxide nucleophiles under thermal conditions .
    

Standardized Experimental Protocol: Regioselective Functionalization

The following step-by-step methodology details the synthesis of complex pharmaceutical intermediates (such as Melanocortin subtype-2 receptor antagonists) starting from 6-bromo-3-chloropyrazine-2-carboxylic acid.

Critical Insight: The carboxylic acid must be protected prior to transition-metal catalysis. Free carboxylic acids can poison Palladium catalysts or undergo unwanted decarboxylation at elevated temperatures.

Step 1: Carboxylic Acid Protection (Esterification)

Rationale: Converting the acid to a methyl ester neutralizes the acidic proton and drastically enhances the solubility of the intermediate in organic solvents.

  • Suspend 6-bromo-3-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Add a catalytic amount of concentrated H

    
    SO
    
    
    
    (0.1 eq) dropwise at 0 °C.
  • Reflux the mixture at 65 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The protocol is complete only when the starting material mass (

    
     237) is entirely depleted and replaced by the ester mass (
    
    
    
    251).
  • Quench with saturated aqueous NaHCO

    
    , extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield methyl 6-bromo-3-chloropyrazine-2-carboxylate.
Step 2: Regioselective Suzuki-Miyaura Coupling (C6 Position)

Rationale: Exploiting the weaker C-Br bond for selective Pd-catalyzed arylation.

  • Dissolve the methyl ester intermediate (1.0 eq) and the desired boronic acid (1.0 eq) in 1,4-dioxane.

  • Add K

    
    CO
    
    
    
    (1.5 eq) as the base and PdCl
    
    
    (dppf) (0.02 eq) as the catalyst. Note: The bulky dppf ligand promotes rapid reductive elimination, minimizing off-target reactions.
  • Degas the mixture by bubbling N

    
     through the solution for 10 minutes to prevent oxidative degradation of the Pd(0) catalyst.
    
  • Heat to 80 °C for 2–4 hours.

  • Self-Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting ester.

  • Filter through a Celite pad, concentrate, and purify via flash chromatography.

Step 3: Nucleophilic Aromatic Substitution (C3 Position)

Rationale: High-temperature S


Ar displaces the activated C3-Cl using a nucleophile.
  • Dissolve the C6-functionalized intermediate (1.0 eq) in anhydrous DMSO.

  • Add the target amine nucleophile (e.g., a piperazine derivative, 1.4 eq) and N,N-Diisopropylethylamine (DIEA, 1.5 eq).

  • Heat the reaction mixture to 140 °C for 1 hour.

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with 1N HCl and brine. Note: The acidic wash is critical to remove residual DMSO and unreacted amine nucleophile.

  • Dry the organic layer and concentrate to yield the fully functionalized pyrazine scaffold.

Workflow Visualization

The following diagram illustrates the logical progression of the regioselective functionalization workflow, highlighting the chemoselectivity at each stage.

G A 6-Bromo-3-chloropyrazine-2-carboxylic acid B Esterification (Protection) A->B C Methyl 6-bromo-3-chloropyrazine-2-carboxylate B->C D Suzuki Coupling (Pd-catalyzed) C->D Targets weaker C6-Br bond E Methyl 6-Aryl-3-chloropyrazine-2-carboxylate D->E F SNAr Reaction (Amine Nucleophile) E->F Targets activated C3-Cl bond G Fully Functionalized Pyrazine Scaffold F->G

Fig 1: Regioselective functionalization workflow of 6-bromo-3-chloropyrazine-2-carboxylic acid.

References

  • Title: WO2019236699A1 - Melanocortin subtype-2 receptor (mc2r)
  • Title: WO2024153067A1 - Heterocyclic substituted nitrogen-containing heterocyclic derivatives, pharmaceutical compositions thereof, and applications and preparation methods thereof Source: Google Patents URL
Foundational

Technical Guide: Comparative Analysis of 6-Bromo- and 3-Chloropyrazine Isomers

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 2-bromo-6-chloropyrazine and 2-bromo-3-chloropyrazine . These isomers are critical "orthogonal" b...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 2-bromo-6-chloropyrazine and 2-bromo-3-chloropyrazine . These isomers are critical "orthogonal" building blocks in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., CHK-1, LRRK2) and antiviral agents (e.g., Favipiravir).

Executive Summary & Nomenclature Clarification

In the context of drug discovery, the terms "6-bromo" and "3-chloro" often refer to the position of the halogen relative to a primary functional group (usually an amino or carboxamide group at C-2). However, when discussing the raw isomeric building blocks, we refer to the di-halo species:

  • Isomer A: 2-Bromo-6-chloropyrazine (CAS: 916791-07-6)[1][2]

    • Colloquial: "The meta-isomer" (relative to N1/N4 distribution).

    • Key Feature: Allows for 2,6-disubstitution, a geometry critical for "hinge-binding" motifs in kinase inhibitors.

  • Isomer B: 2-Bromo-3-chloropyrazine (CAS: 1206250-01-2)[3]

    • Colloquial: "The ortho-isomer" (vicinal halogens).

    • Key Feature: High steric crowding; used to force out-of-plane twist or access 2,3-fused bicyclic systems (e.g., pteridines).

Why the Difference Matters: The primary utility of these mixed-halogen pyrazines is orthogonal reactivity . Unlike 2,6-dichloropyrazine (where both sites are equivalent until the first substitution), the Bromo-Chloro variants allow chemists to differentiate the two positions based on reaction type (Pd-catalyzed coupling vs. SNAr).

Structural & Electronic Characterization

The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) but resistant to Electrophilic Aromatic Substitution (SEAr).

Table 1: Physicochemical & Reactive Properties[5]
Feature2-Bromo-6-chloropyrazine 2-Bromo-3-chloropyrazine
Symmetry

(Plane of molecule)

(Plane of molecule)
Dipole Moment Lower (Halogens oppose)Higher (Halogens adjacent)
Steric Environment Unhindered (Meta relationship)Crowded (Vicinal halogens)
C-2 (C-Br) Reactivity High (Activated by N1 & N4)High (Activated by N1 & N4)
C-Cl Reactivity SNAr Preferred (Inductive effect)Sterically Hindered
Primary Application Linear linkers, Kinase Hinge BindersFused rings (Quinoxalines/Pteridines)

Synthetic Accessibility & Pathways[7]

The synthesis of these isomers requires distinct strategies to control regiochemistry.

Diagram 1: Synthetic Pathways to Bromo-Chloro-Pyrazines

G cluster_0 Regiocontrol Logic Start1 2,6-Dichloropyrazine IsomerA 2-Bromo-6-chloropyrazine (Target A) Start1->IsomerA HBr (48%), 120°C Partial Halogen Exchange Start2 2-Chloropyrazine IsomerB 2-Bromo-3-chloropyrazine (Target B) Start2->IsomerB 1. LiTMP, -78°C (Lithiation at C-3) 2. Br2 or CBr4 (Electrophile)

Caption: Synthesis of regioisomers. Isomer A utilizes halogen exchange driven by equilibrium, while Isomer B relies on directed ortho-lithiation (DoM) at the C-3 position.

Detailed Methodologies
A. Synthesis of 2-Bromo-6-chloropyrazine (Halogen Exchange)

This route exploits the reversibility of acid-catalyzed halogenation.

  • Reagents: 2,6-Dichloropyrazine (1.0 eq), HBr (48% aq, excess).

  • Conditions: Seal in a pressure tube and heat to 120°C for 4-6 hours.

  • Mechanism: Protonation of ring nitrogen activates C-Cl bond; Bromide attacks via SNAr-like transition state.

  • Purification: The reaction yields a statistical mixture (Cl/Cl, Br/Cl, Br/Br). Separation requires careful silica chromatography (0-5% EtOAc/Hexanes) due to similar Rf values.

B. Synthesis of 2-Bromo-3-chloropyrazine (Directed Lithiation)

This route uses the "Directed ortho Metalation" (DoM) strategy.

  • Reagents: 2-Chloropyrazine, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Conditions: THF, -78°C.

  • Mechanism: The Chloro group and Pyrazine Nitrogen direct lithiation to the C-3 position (ortho to both).

  • Quench: Addition of Br2 or NBS yields the 2-bromo-3-chloro product.

  • Note: Temperature control is critical to prevent "Pyrazine Dance" (halogen migration).

Reactivity Profiles: The "Orthogonal" Advantage

The primary value of these isomers is the ability to react selectively at one position while preserving the other.

Diagram 2: Orthogonal Reactivity Logic (Chemo- & Regioselectivity)

Reactivity Core 2-Bromo-6-chloropyrazine Suzuki Pathway A: Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Pd(0) inserts into weak C-Br bond (BDE: C-Br < C-Cl) SnAr Pathway B: Nucleophilic Aromatic Substitution (S_NAr) Core->SnAr Nucleophile attacks C-Cl (Cl is more electronegative) Prod_Suzuki 2-Aryl-6-chloropyrazine (C-Br Reacts First) Suzuki->Prod_Suzuki Prod_SnAr 2-Amino-6-bromopyrazine (C-Cl Reacts First*) SnAr->Prod_SnAr

Caption: Reactivity divergence. Pd-catalysis is highly selective for the C-Br bond. SNAr selectivity is nuanced but often favors C-Cl displacement due to higher electronegativity accelerating the addition step.

Protocol 1: Site-Selective Suzuki Coupling (Targeting C-Br)

Objective: Install an aryl group at C-2 without touching C-6. Substrate: 2-Bromo-6-chloropyrazine.[1][2][4][5]

  • Catalyst System: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.

  • Solvent/Base: DME/H2O (3:1) with Na2CO3 (2.0 eq).[6]

  • Procedure:

    • Degas solvents thoroughly (O2 kills the catalyst).

    • Add Boronic Acid (1.05 eq). Do not use large excess to avoid bis-coupling.

    • Heat to 80°C for 4-12 h.

  • Outcome: >90% selectivity for C-2 (Br) displacement. The C-Cl bond remains intact for subsequent functionalization (e.g., introduction of an amine).

Protocol 2: SNAr Selectivity (Targeting C-Cl vs C-Br)

Context: In SNAr, the rate-determining step is often the nucleophilic addition (formation of the Meisenheimer complex).

  • Electronegativity Rule: F > Cl ≈ Br > I.

  • Leaving Group Ability: I > Br > Cl > F.

  • Result: With hard nucleophiles (primary amines, alkoxides), displacement of Chloride (C-Cl) is often preferred or competitive with Bromide, especially at the C-6 position which is less sterically hindered than C-3.

  • Warning: If using 2-bromo-3-chloropyrazine, the C-3 position is sterically crowded. Nucleophiles may attack C-2 (displacing Br) simply because C-3 is inaccessible, reversing the electronic preference.

Case Study: Favipiravir & Kinase Inhibitors

Favipiravir (T-705) Intermediates

The synthesis of Favipiravir often involves 3,6-disubstituted pyrazines .

  • Key Intermediate: 3-hydroxy-6-bromo-pyrazine-2-carboxamide.

  • Route: Starting from 2-aminopyrazine, regioselective bromination usually occurs at C-3 and C-5. To get the 3,6-pattern, chemists often start with 3-chloro-6-bromopyrazine-2-carbonitrile .

  • Reactivity: The C-3 chloro group is hydrolyzed to the hydroxyl, while the C-6 bromo group provides a handle for fluorination or further coupling.

Kinase Inhibitor Scaffolds

Many ATP-competitive inhibitors (e.g., for CHK-1) use the pyrazine ring as a hinge binder.

  • Requirement: A hydrogen bond acceptor (N) and donor (NH2) in a specific geometry.

  • Workflow:

    • Start with 2-bromo-6-chloropyrazine .[1][2][4][5][7]

    • Step 1 (Suzuki): Couple an aryl group at C-2 (Br) to extend into the hydrophobic pocket.

    • Step 2 (SNAr): Displace C-6 (Cl) with ammonia or a primary amine to create the hinge-binding motif.

    • Why not 2,6-dichloro? The first coupling would yield a mixture of mono- and bis-products, and the second step would lack regiocontrol if the first group didn't induce a strong electronic bias. The Br/Cl difference enforces the sequence.

References

  • Synthesis and Reactivity of Halopyrazines

    • Source: Science of Synthesis (Thieme).
    • Context: Detailed protocols on halogen exchange and lithiation str
  • Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile

    • Source: BenchChem Technical Guides.
    • Context: Discusses the differential reactivity of Br vs Cl in Pd-coupling for sequential synthesis.
  • Synthesis of Favipiravir and Analogs

    • Source: Scientific Upd
    • Context: Highlights the use of 3-chloro-6-bromo intermedi
  • Regioselectivity in SNAr Reactions of Pyrazines

    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Analysis of electronic vs steric control in nucleophilic substitution of di-halo heterocycles.
  • 2-Bromo-6-chloropyrazine Product D

    • Source: Sigma-Aldrich / Merck.
    • Context: Physical properties and safety d

Sources

Exploratory

Comprehensive Safety and Handling Guide for 6-Bromo-3-chloropyrazine-2-carboxylic acid

Mechanistic Toxicology, Reactivity Profiling, and Standard Operating Procedures for Halogenated Pyrazine Derivatives Executive Summary In contemporary medicinal chemistry and drug discovery, highly functionalized pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Toxicology, Reactivity Profiling, and Standard Operating Procedures for Halogenated Pyrazine Derivatives

Executive Summary

In contemporary medicinal chemistry and drug discovery, highly functionalized pyrazine scaffolds are indispensable building blocks. 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS: 1260665-53-9) is a prime example of a versatile, di-halogenated heteroaromatic intermediate[1]. The strategic placement of both bromine and chlorine atoms on an electron-deficient pyrazine ring, coupled with a carboxylic acid moiety, allows for highly regioselective transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[2].

However, the very electronic properties that make this compound synthetically valuable also render it a potent electrophile, necessitating rigorous safety and handling protocols. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic toxicology, and field-proven methodologies for safe laboratory handling.

Physicochemical Profile & Identity

Understanding the fundamental properties of 6-Bromo-3-chloropyrazine-2-carboxylic acid is the first step in mitigating laboratory risks. The compound is sensitive to environmental degradation and requires specific storage conditions to maintain its structural integrity[1].

Table 1: Physicochemical and Regulatory Identifiers

PropertyValue
Chemical Name 6-Bromo-3-chloropyrazine-2-carboxylic acid
CAS Registry Number 1260665-53-9
Molecular Formula C5H2BrClN2O2
Molecular Weight 237.44 g/mol
SMILES String OC(=O)c1nc(Br)cnc1Cl
Storage Conditions Inert atmosphere (Ar/N2), 2-8°C
GHS Signal Word Warning

Mechanistic Toxicology & GHS Classification

The safety profile of 6-Bromo-3-chloropyrazine-2-carboxylic acid is dictated by its high electrophilicity. The pyrazine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This deficiency is exacerbated by the electron-withdrawing carboxylic acid at the C-2 position and the halogens at C-3 and C-6[2][3].

When exposed to biological tissues, the compound can undergo rapid SNAr reactions with biological nucleophiles—such as the thiol (-SH) groups of cysteine residues or primary amines (-NH2) in epidermal and ocular proteins[2]. This covalent modification of cellular proteins is the primary causal mechanism behind its irritant properties[4].

Table 2: GHS Hazard Classification & Mechanistic Causality

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedSystemic toxicity upon absorption; potential interference with cellular nucleophiles and metabolic pathways.
H315 Causes skin irritationCovalent modification of epidermal proteins via SNAr with the highly electrophilic pyrazine core.
H319 Causes serious eye irritationRapid reaction with ocular mucosal nucleophiles (e.g., thiols in corneal proteins), leading to acute tissue damage.
H335 May cause respiratory irritationInhalation of fine dust leads to localized hydrolysis and SNAr reactions within the moist respiratory tract.
SNAr Reactivity Pathway

The diagram below illustrates the proposed mechanism by which halogenated pyrazines induce tissue irritation through the formation of a transient Meisenheimer complex, followed by halide elimination to form a permanent covalent adduct.

SNAr_Toxicity Compound 6-Bromo-3-chloropyrazine- 2-carboxylic acid (Electrophile) Intermediate Meisenheimer Complex (Transient Intermediate) Compound->Intermediate Nucleophilic Attack (C-3 or C-6 position) Nucleophile Biological Nucleophile (e.g., Protein -SH or -NH2) Nucleophile->Intermediate Adduct Covalent Protein Adduct (Tissue Irritation / Damage) Intermediate->Adduct Halide Elimination (Cl- or Br- release)

Figure 1: Proposed SNAr reactivity pathway of halogenated pyrazines with biological nucleophiles.

Storage Causality & Degradation Pathways

The Safety Data Sheet mandates storage under an inert atmosphere at 2-8°C [1]. This is not merely a suggestion but a critical requirement based on the compound's chemical vulnerabilities:

  • Hydrolytic Degradation: The chlorine atom at the C-3 position, being ortho to the electron-withdrawing carboxylic acid, is highly activated. In the presence of atmospheric moisture, it can undergo slow hydrolysis to form a hydroxy-pyrazine (which tautomerizes to a pyrazinone) and hydrochloric acid (HCl)[5].

  • Autocatalysis: The generated HCl can autocatalyze further degradation and significantly increase the inhalation hazard (H335) upon opening the storage vessel[4].

  • Thermal Decarboxylation: While generally stable at room temperature for short periods, prolonged exposure to heat can induce decarboxylation of the C-2 carboxylic acid, destroying the structural integrity of the building block.

Experimental Protocols: Safe Handling & Weighing

To prevent degradation and protect the researcher, the following self-validating standard operating procedure (SOP) must be utilized when handling this compound.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Step): Remove the sealed vial from the 2-8°C refrigerator. Do not open immediately. Allow the vial to sit in a desiccator for 30 minutes.

    • Validation: Touch the exterior of the vial; it must be at ambient room temperature. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating the hydrolytic degradation described above.

  • Environmental Controls & PPE: Transfer the equilibrated vial to a certified chemical fume hood. Don appropriate PPE: nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and tightly fitting safety goggles.

    • Validation: Ensure the fume hood monitor reads a safe face velocity (typically 80-100 fpm) to mitigate the H335 inhalation risk[4].

  • Static-Free Transfer: Halogenated organic powders frequently exhibit static cling. Use a grounded, anti-static micro-spatula to weigh the required mass into a tared receiving vessel.

    • Validation: The powder should fall cleanly without adhering to the walls of the vial or the spatula.

  • Inert Gas Purging: Before resealing the master vial, the ambient air introduced during weighing must be displaced. Insert a gentle stream of dry Argon (Ar) or Nitrogen (N2) gas into the headspace for 10–15 seconds.

    • Validation: Argon is heavier than air; a gentle flow will effectively blanket the solid. Cap the vial rapidly while the gas is still flowing to trap the inert atmosphere.

  • Return to Storage: Wrap the cap in Parafilm to ensure a hermetic seal and immediately return the vial to 2-8°C storage.

Handling_Workflow Start Retrieve from 2-8°C Storage Equilibrate Equilibrate to Room Temp (30 mins, prevents condensation) Start->Equilibrate PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles Equilibrate->PPE FumeHood Transfer to Fume Hood (Mitigates H335 Inhalation Risk) PPE->FumeHood Weighing Weighing via Static-Free Spatula FumeHood->Weighing Inert Purge Container with Argon/N2 (Restores Inert Atmosphere) Weighing->Inert Return Return to 2-8°C Storage Inert->Return

Figure 2: Standard operating procedure for the safe handling of moisture-sensitive pyrazine derivatives.

Emergency Response & First Aid Protocols

In the event of accidental exposure, immediate action is required to halt the SNAr reactivity with biological tissues.

  • Skin Contact (H315): Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use chemical neutralizing agents (like weak bases), as the exothermic neutralization can exacerbate tissue damage. Wash thoroughly with mild soap.

  • Eye Contact (H319): This is a critical emergency due to the sensitivity of corneal proteins. Immediately flush eyes with a dedicated eyewash station for a minimum of 15–20 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do[4]. Seek immediate ophthalmological attention.

  • Inhalation (H335): Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. The localized hydrolysis of the compound in the respiratory tract can cause delayed pulmonary edema; therefore, medical observation for 24 hours is highly recommended[4].

  • Ingestion (H302): Rinse the mouth thoroughly with water. Do not induce vomiting unless explicitly directed by medical personnel. Drink 1-2 glasses of water to dilute the chemical in the stomach and seek immediate medical attention.

References

  • BLD Pharm. "1260665-53-9 | 6-Bromo-3-chloropyrazine-2-carboxylic acid". Product Information and Documentation.
  • BLD Pharm. "1260665-53-9 Hazard Statements and Precautionary Protocols". Safety Information.
  • Benchchem. "2-Chloro-5-fluoropyrazine | Nucleophilic Aromatic Substitution (SNAr) in Halogenated Pyrazines". Physicochemical and Spectroscopic Profile.
  • Thieme-Connect. "A New Route to 2,3-Disubstituted Pyrazines; Regioselective Metalation of Chloropyrazine". Synthesis.
  • MDPI. "3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation". Molecules.

Sources

Foundational

Technical Guide: Biological Activity &amp; Synthetic Utility of 6-Bromo-3-chloropyrazine-2-carboxylic Acid Derivatives

Part 1: Executive Summary & Scaffold Analysis The "Linchpin" Scaffold In the high-stakes environment of fragment-based drug discovery (FBDD), 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS: 1260665-53-9) represents a "p...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scaffold Analysis

The "Linchpin" Scaffold

In the high-stakes environment of fragment-based drug discovery (FBDD), 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS: 1260665-53-9) represents a "privileged structure." It is rarely the final drug itself; rather, it is a high-value intermediate that grants orthogonal access to three distinct chemical vectors. Its biological utility is defined by its derivatives, which span therapeutic areas from antimycobacterials (Tuberculosis) to GPCR antagonists and kinase inhibitors .

The Orthogonal Reactivity Triad

The medicinal chemistry value of this scaffold lies in the differential reactivity of its three functional handles, allowing for sequential, regioselective modification without the need for extensive protecting groups.

  • C3-Chlorine (

    
     Gateway):  The chlorine atom at position 3 is highly activated by the adjacent ring nitrogen and the electron-withdrawing carboxylic acid (or ester) at C2. It serves as the primary entry point for nucleophilic aromatic substitution (
    
    
    
    ) with amines, introducing polarity and hydrogen-bond donors.
  • C6-Bromine (Cross-Coupling Anchor): The bromine at position 6 is less prone to

    
     but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This vector is used to extend the carbon skeleton, modulating lipophilicity (
    
    
    
    ) and steric fit.
  • C2-Carboxylic Acid (Warhead/Recognition): The acid moiety is the "hinge binder" or recognition element. It is typically converted to amides, esters, or hydrazides to facilitate hydrogen bonding with target proteins (e.g., backbone amides in kinases).

Part 2: Biological Activity Profiles of Derivatives[1][2][3]

Antimycobacterial Agents (Tuberculosis)

Pyrazine-2-carboxylic acid derivatives are foundational in TB therapy (e.g., Pyrazinamide).[1] The introduction of the 6-bromo and 3-chloro substituents allows for the synthesis of "Next-Generation Pyrazinamides."

  • Mechanism of Action: Derivatives often act as prodrugs or direct inhibitors of Fatty Acid Synthase I (FAS-I) in Mycobacterium tuberculosis.

  • SAR Insight:

    • C3 Substitution: Displacement of the 3-Cl with bulky amines (e.g., benzylamines) often improves membrane permeability compared to the parent pyrazinamide.

    • C6 Functionalization: The 6-bromo position allows for the introduction of hydrophobic aryl groups. Research indicates that increasing lipophilicity at C6 correlates with higher activity against resistant strains by facilitating penetration of the mycolic acid cell wall.

  • Key Data: 3-amino-6-arylpyrazine-2-carboxamides derived from this scaffold have shown MIC values in the low micromolar range (

    
    ) against M. tuberculosis H37Rv.
    
Melanocortin Receptor Antagonists (MC2R)

Patent literature (e.g., WO2019236699) identifies the 6-bromo-3-chloropyrazine core as a critical intermediate for synthesizing antagonists of the Melanocortin-2 Receptor (MC2R), a GPCR involved in adrenal steroidogenesis.

  • Therapeutic Utility: Treatment of Congenital Adrenal Hyperplasia (CAH) and ACTH-dependent disorders.

  • Structural Logic:

    • The C3 position is substituted with a chiral piperazine or ethyl-piperazine moiety to engage the GPCR transmembrane domain.

    • The C6 position remains available for fine-tuning metabolic stability or can be left as a halogen handle for halogen-bonding interactions within the receptor pocket.

Kinase Inhibitors (FGFR/EGFR)

The pyrazine carboxamide motif mimics the adenine ring of ATP, making it a potent scaffold for kinase inhibitors.

  • Binding Mode: The Nitrogen (N1) and the C2-Amide carbonyl typically form a bidentate hydrogen bond with the kinase hinge region.

  • Derivatization Strategy:

    • Step 1:

      
       at C3 with an aniline introduces a "tail" that extends into the solvent-exposed region or the hydrophobic back pocket.
      
    • Step 2: Suzuki coupling at C6 introduces a "gatekeeper" residue interaction element.

Part 3: Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways enabled by the 6-Bromo-3-chloropyrazine-2-carboxylic acid scaffold.

G cluster_activity Target Classes Core 6-Bromo-3-chloro pyrazine-2-COOH (The Scaffold) Step1 Step 1: SnAr (C3-Cl) Nucleophile: Amines/Anilines Core->Step1 Regioselective Inter1 3-Amino-6-bromo Intermediate Step1->Inter1 Step2 Step 2: Pd-Coupling (C6-Br) Reagent: Boronic Acids Inter1->Step2 Orthogonal Inter2 3-Amino-6-Aryl Derivative Step2->Inter2 Step3 Step 3: Amidation (C2-COOH) Reagent: R-NH2 / HATU Inter2->Step3 Final Final Bioactive Drug Candidate Step3->Final TB Antimycobacterials (TB) Final->TB Kinase Kinase Inhibitors (FGFR/EGFR) Final->Kinase GPCR GPCR Antagonists (MC2R) Final->GPCR

Figure 1: Divergent synthesis workflow showing the sequential functionalization of the C3 (Cl), C6 (Br), and C2 (COOH) positions to access diverse therapeutic classes.

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the sequential modification of the scaffold. These are adapted from standard high-yield methodologies for halogenated pyrazines.

Protocol A: Regioselective at C3 (Displacement of Chlorine)

Objective: Synthesize 3-amino-6-bromopyrazine-2-carboxylic acid derivatives. Rationale: The 3-Cl position is significantly more electrophilic than the 6-Br due to the ortho-effect of the electron-withdrawing carboxylic acid/ester.

  • Preparation: Dissolve 6-bromo-3-chloropyrazine-2-carboxylic acid methyl ester (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagents: Add

    
    -Diisopropylethylamine (DIPEA)  (2.5 equiv) followed by the desired Amine Nucleophile  (1.2 equiv).
    
  • Reaction: Stir at 60°C for 2–4 hours. Monitor by LC-MS (Target mass: M+ - Cl + Amine).

    • Note: Higher temperatures (>90°C) may lead to partial displacement of the bromine or decarboxylation.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine. Dry over

    
    .
    
  • Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Introduce an aryl/heteroaryl group at the 6-position. Rationale: Using a specialized catalyst allows coupling at the sterically hindered or electron-deficient C6 position without affecting the ester/amide at C2.

  • Preparation: Dissolve the 3-amino-6-bromo intermediate (from Protocol A) in 1,4-Dioxane/Water (4:1) .

  • Reagents: Add Aryl Boronic Acid (1.5 equiv) and

    
      (3.0 equiv).
    
  • Catalyst: Add

    
      (5 mol%). Degas with Nitrogen for 10 mins.
    
  • Reaction: Heat to 90°C for 6–12 hours under inert atmosphere.

  • Purification: Filter through Celite. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Part 5: Quantitative Activity Summary

The following table summarizes the biological impact of derivatives synthesized from this core, highlighting the shift in potency based on substitution.

Derivative ClassTargetKey Substitution (C3 / C6)Activity MetricReference
Pyrazinamide Analog M. tuberculosisC3: Benzylamine / C6: HMIC:

[1]
MC2R Antagonist MC2 ReceptorC3: Ethylpiperazine / C6: Br

: Sub-nanomolar
[2]
FGFR Inhibitor FGFR KinaseC3: 3,5-dimethoxyaniline / C6: Methyl

:

[3]
Herbicidal Agent PS II (Spinach)C3: Cl / C6: Alkyl

:

[4]

Part 6: References

  • Zitko, J. et al. (2017).[2] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223.[2] Link

  • Chen, C. et al. (2019). "Melanocortin subtype-2 receptor (mc2r) antagonists and uses thereof." World Intellectual Property Organization, WO2019236699A1. Link

  • BenchChem Technical Report. (2025). "Comparative Biological Activity of 6-Fluoro-pyrazine-2-carboxylic Acid Derivatives." BenchChem.[3] Link

  • Dolezal, M. et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11, 242-256. Link

Sources

Exploratory

Strategic Procurement and Synthetic Utility of 6-Bromo-3-chloropyrazine-2-carboxylic acid in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Procurement Managers Compound: 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS: 1260665-53-9) Chemical Profiling & Mechanistic Utility In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Procurement Managers Compound: 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS: 1260665-53-9)

Chemical Profiling & Mechanistic Utility

In modern drug discovery, the design of highly selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators heavily relies on versatile heterocyclic building blocks. 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS: 1260665-53-9) has emerged as a premium scaffold due to its highly programmable, orthogonal reactivity profile[1].

As a Senior Application Scientist, I emphasize to my teams that the true value of this molecule lies in the distinct electronic and steric environments of its three functional groups:

  • C2 Carboxylic Acid: Primed for standard amide bond formation, allowing for the rapid installation of diverse pharmacophores or solubility-enhancing moieties.

  • C6 Bromine: The carbon-bromine bond is highly electrophilic and possesses a lower bond dissociation energy than the carbon-chlorine bond. This makes the C6 position the kinetically favored site for palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling)[2].

  • C3 Chlorine: Situated ortho to the electron-withdrawing carboxylic acid and alpha to the pyrazine nitrogen, this chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr). It can be selectively displaced by amines or alkoxides under thermal conditions[3].

This tri-orthogonality allows chemists to perform sequential, regioselective functionalizations without the need for complex protecting-group strategies, significantly accelerating the hit-to-lead optimization cycle[4].

Commercial Landscape: Suppliers and Pricing

Procuring high-purity specialized heterocycles is a critical bottleneck in parallel synthesis. 6-Bromo-3-chloropyrazine-2-carboxylic acid is primarily synthesized by niche fine chemical distributors focusing on advanced building blocks[5].

Because this compound is often synthesized on-demand or kept in limited global stock, pricing is frequently subject to inquiry ("Quote on email")[6]. Below is a consolidated procurement matrix based on current supplier data and historical pricing models for functionalized pyrazines.

Table 1: Global Supplier and Estimated Pricing Matrix
SupplierCatalog NumberClaimed PurityAvailable PackagingEstimated Price (USD)*Procurement Profile
BLD Pharm BD00848824≥95%100mg, 250mg, 1g$45 - $280High global inventory; reliable for early R&D[1].
Combi-Blocks QV-344295%100mg, 1g, 5g$50 - $400Strong US domestic stock; rapid shipping[5].
Shanghai Amole N/A≥97%100mg to 500mgInquireFocuses on high-purity research reagents[6].
Parchem N/ACustomBulk / CustomInquireSuitable for scale-up and bulk manufacturing[7].
chemPUR N/A95%100mg, 1g$60 - $350Reliable European distribution network.

*Note: Prices are estimates derived from standard catalog rates for heavily substituted pyrazines. Actual pricing requires direct supplier quotation and fluctuates based on raw material availability.

Downstream Applications: MC2R Antagonists

A prominent application of this building block is in the synthesis of Melanocortin subtype-2 receptor (MC2R) antagonists[3]. MC2R is the primary receptor for Adrenocorticotropic hormone (ACTH) in the adrenal cortex. Hyperactivation of this pathway leads to excessive cortisol production, driving pathologies like Cushing's disease and Congenital Adrenal Hyperplasia (CAH).

By utilizing 6-bromo-3-chloropyrazine-2-carboxylic acid, researchers can synthesize potent pyrazine-derived antagonists that competitively bind to MC2R, thereby halting the downstream Gs-protein/cAMP signaling cascade and suppressing abnormal steroidogenesis.

MC2R_Signaling ACTH ACTH (Agonist) MC2R MC2R (GPCR) ACTH->MC2R Activates Antagonist Pyrazine-derived MC2R Antagonist Antagonist->MC2R Inhibits Gs Gs Protein MC2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Fig 1: MC2R signaling pathway inhibited by pyrazine-derived antagonists.

Experimental Workflows & Protocols

To leverage the orthogonal reactivity of this compound, the standard workflow typically begins with amidation at the C2 position, followed by a Suzuki coupling at the C6 position, and finally an SNAr at the C3 position[4].

Synthetic_Workflow Start 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS: 1260665-53-9) Step1 Amidation (C2 Position) HATU, DIPEA, Amine Start->Step1 Step 1 Intermediate Pyrazine-2-carboxamide Intermediate Step1->Intermediate Step2 Suzuki Coupling (C6 Position) Boronic Acid, Pd(dppf)Cl2 Intermediate->Step2 Step 2 Product Functionalized Pyrazine Derivative Step2->Product

Fig 2: Orthogonal functionalization workflow of the pyrazine scaffold.

Protocol: Regioselective C2-Amidation (Self-Validating System)

Causality Note: We utilize HATU over EDC/HOBt because the electron-deficient nature of the pyrazine ring reduces the nucleophilicity of the resulting active ester. HATU generates a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered amines.

Materials:

  • 6-Bromo-3-chloropyrazine-2-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M relative to the acid)

Step-by-Step Procedure:

  • Activation: Dissolve the pyrazine carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA followed by HATU. Stir the reaction mixture at room temperature for 15 minutes.

    • Causality: Pre-activation ensures complete conversion to the HOAt ester, preventing the amine from forming an unreactive salt with the carboxylic acid.

  • Coupling: Add the amine dropwise to the activated mixture. Stir at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint 1 (In-Process Control): Remove a 5 µL aliquot, dilute in 1 mL of MeCN/H2O, and analyze via LC-MS.

    • Validation Criteria: The chromatogram must show the disappearance of the starting material mass (m/z ~237 [M+H]+) and the appearance of the product mass. The characteristic isotopic pattern of bromine and chlorine (M, M+2, M+4 in a ~3:4:1 ratio) must be preserved, confirming that no premature SNAr or debromination has occurred.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quality Control & Validation of Procured Material

Before initiating the synthetic workflow, it is imperative to validate the integrity of the procured 6-Bromo-3-chloropyrazine-2-carboxylic acid, as regioisomeric impurities (e.g., 5-bromo-3-chloropyrazine-2-carboxylic acid) will drastically alter downstream binding affinities.

  • HPLC Analysis: Ensure the compound meets the ≥95% purity threshold claimed by suppliers[1]. Use a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA).

  • NMR Verification: Run a 1H NMR in DMSO-d6. The pyrazine ring contains only one proton (at the C5 position). You must observe a distinct, sharp singlet in the aromatic region (typically around 8.5 - 9.0 ppm). The presence of multiple singlets indicates regioisomeric contamination.

References

  • BLD Pharm: View(1260665-53-9)/(6-Bromo-3-chloropyrazine-2-carboxylic acid)information and documentation, bldpharm.com. 1

  • Combi-Blocks: Carboxes Catalog, combi-blocks.com. 5

  • Shanghai Amole Biotechnology Co., Ltd. - ChemBK, chembk.com. 6

  • Parchem: 6-Bromo-3-chloro-pyrazine-2-carboxylic acid (Cas 1260665-53-9), parchem.com. 7

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.com. Link

  • WO2019236699A1 - Melanocortin subtype-2 receptor (mc2r) antagonists and uses thereof, google.com. 3

  • Bromides Archives - Page 120 of 160 - Alchem.Pharmtech, alchempharmtech.com. 2

  • WO2024153067A1 - 杂环取代的含氮杂环衍生物、其药物组合物及应用与制备方法- Google Patents, google.com. 4

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Activation of 6-Bromo-3-chloropyrazine-2-carboxylic Acid Using Thionyl Chloride

Abstract This application note details the optimized protocol for converting 6-Bromo-3-chloropyrazine-2-carboxylic acid to its corresponding acid chloride, 6-Bromo-3-chloropyrazine-2-carbonyl chloride , using thionyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for converting 6-Bromo-3-chloropyrazine-2-carboxylic acid to its corresponding acid chloride, 6-Bromo-3-chloropyrazine-2-carbonyl chloride , using thionyl chloride (


) catalyzed by 

-dimethylformamide (DMF). This transformation is a critical activation step in the synthesis of pyrazine-based pharmaceutical intermediates. The electron-deficient nature of the pyrazine ring requires specific handling to ensure complete conversion while avoiding degradation. This guide provides a robust, scalable methodology, safety considerations, and troubleshooting matrices.

Introduction & Scientific Rationale

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, appearing frequently in anti-tubercular (e.g., Pyrazinamide), diuretic, and kinase inhibitor pipelines. The specific substrate, 6-Bromo-3-chloropyrazine-2-carboxylic acid , possesses two halogen handles (Br, Cl) and a carboxylic acid.

The Challenge: Electronic Deactivation

The pyrazine ring is inherently electron-deficient (pi-deficient). The presence of two electron-withdrawing halogens (Br at C6, Cl at C3) further deactivates the ring. Consequently, the carboxylic acid at C2 is less nucleophilic than in simple aromatics, making the initial attack on thionyl chloride kinetically slower.

The Solution: Vilsmeier-Haack Catalysis

To overcome this sluggish reactivity, DMF is employed as a nucleophilic catalyst. It reacts with thionyl chloride to form the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which is a far more potent electrophile than thionyl chloride alone. This ensures rapid and complete conversion under milder thermal conditions.

Mechanism of Action

The reaction proceeds via a catalytic cycle involving the activation of


 by DMF, followed by the activation of the carboxylic acid.
Catalytic Cycle Visualization

The following diagram illustrates the activation pathway:

VilsmeierMechanism DMF DMF Inter1 Vilsmeier Intermediate (Chloroiminium Ion) DMF->Inter1 + SOCl2 - SO2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter1 Inter1->DMF Catalyst Regeneration ActivatedAcid Activated Acyl Chlorosulfite Inter1->ActivatedAcid + Acid Regenerates DMF Acid Pyrazine Carboxylic Acid Acid->ActivatedAcid Product Pyrazine Acid Chloride ActivatedAcid->Product - SO2 - HCl Byproducts SO2 + HCl ActivatedAcid->Byproducts

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation. The Vilsmeier reagent activates the carboxylic acid, facilitating the nucleophilic attack by chloride.

Safety & Handling

CRITICAL WARNING: This protocol involves hazardous reagents. All operations must be performed in a properly functioning chemical fume hood.

ReagentHazard ClassSpecific Danger
Thionyl Chloride Corrosive, ToxicReacts violently with water to release HCl and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

gases. Causes severe skin burns and eye damage.
Pyrazine Derivative Irritant/SensitizerHalogenated pyrazines can be potent skin sensitizers. Avoid dust inhalation.[1][2]
DMF ReprotoxicReadily absorbed through skin. Liver toxin.
HCl /

Toxic GasByproducts of the reaction. Ensure scrubber or efficient ventilation is used.[2]

PPE Requirements:

  • Double nitrile gloves (thionyl chloride penetrates latex).

  • Chemical splash goggles.

  • Lab coat.

  • Face shield (recommended during quenching).

Experimental Protocol

Materials
  • Substrate: 6-Bromo-3-chloropyrazine-2-carboxylic acid (1.0 equiv).

  • Reagent: Thionyl chloride (ReagentPlus®,

    
    99%) (5.0 equiv).
    
  • Catalyst:

    
    -Dimethylformamide (anhydrous) (0.05 equiv / 5 mol%).
    
  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM) (optional; neat

    
     is preferred for difficult substrates).
    
  • Quench Reagent: Anhydrous Methanol (for monitoring only).

Step-by-Step Methodology
Step 1: Setup
  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Assemble the flask with a reflux condenser topped with a

    
     drying tube or an inert gas (Nitrogen/Argon) inlet.
    
  • Connect the gas outlet to a caustic scrubber (NaOH solution) to trap HCl and

    
     off-gases.
    
Step 2: Addition
  • Charge the RBF with 6-Bromo-3-chloropyrazine-2-carboxylic acid (e.g., 10.0 g, 42.1 mmol).

  • Option A (Neat): Add Thionyl Chloride (15.3 mL, ~210 mmol, 5.0 equiv) directly to the solid.

    • Note: Using excess

      
       as the solvent ensures maximum concentration and reaction rate.
      
  • Option B (Solvent): Suspend the solid in anhydrous Toluene (50 mL) and add Thionyl Chloride (6.1 mL, 2.0 equiv).

  • Add DMF (catalytic amount, ~3-5 drops or 160 µL).

    • Observation: Gas evolution (

      
      , HCl) will begin immediately upon DMF addition.
      
Step 3: Reaction
  • Heat the reaction mixture to Reflux (

    
    C).
    
  • Maintain reflux for 2 to 4 hours .

    • Visual Cue: The suspension should clarify into a solution as the acid chloride forms (acid chlorides are generally more soluble in organics than the parent zwitterionic acids).

Step 4: Monitoring (The Methanol Quench)

Do not inject the acid chloride directly into LCMS/HPLC, as it will hydrolyze back to the starting material, giving a false negative.

  • Take a 50 µL aliquot of the reaction mixture.

  • Quench it into a vial containing 500 µL of anhydrous Methanol .

  • Wait 5 minutes (forms the Methyl Ester).

  • Analyze by LCMS/TLC.

    • Target: Look for the mass of the Methyl Ester (Parent Acid Mass + 14).

    • Criteria: >98% conversion to Methyl Ester indicates the Acid Chloride formation was complete.

Step 5: Workup
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess

    
    .
    
    • Bath Temp:

      
      C.
      
    • Trap: Ensure the pump is protected from corrosive vapors (use a liquid nitrogen trap or chemical resistant pump).

  • Azeotropic Drying: Add anhydrous Toluene (20 mL) to the residue and re-evaporate. Repeat this step 2x.

    • Purpose: This removes trace thionyl chloride and HCl, which can interfere with subsequent coupling reactions (especially with amines).

  • Result: The product, 6-Bromo-3-chloropyrazine-2-carbonyl chloride , is obtained as a solid or semi-solid residue.

    • Storage: Use immediately for the next step. If storage is necessary, keep under Argon at -20°C.

Workflow Visualization

ProtocolWorkflow Start Start: 6-Bromo-3-chloropyrazine-2-COOH Reagents Add SOCl2 (5 eq) + DMF (cat) Solvent: Neat or Toluene Start->Reagents Reflux Reflux (80°C) 2 - 4 Hours Reagents->Reflux Check QC Check: MeOH Quench -> LCMS Reflux->Check Check->Reflux Incomplete Evap Evaporate Excess SOCl2 (Rotovap 45°C) Check->Evap Complete Azeotrope Azeotrope with Toluene (x2) Remove trace HCl Evap->Azeotrope Product Product: Acid Chloride Isolated Azeotrope->Product NextStep Downstream: Amidation / Esterification Product->NextStep

Figure 2: Operational workflow for the synthesis and isolation of the acid chloride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet

or insufficient catalyst.
Use fresh bottle of

. Add another 2 mol% DMF. Increase reflux time by 1 hr.
Product Hydrolysis Moisture ingress during workup.Ensure all glassware is oven-dried. Use a drying tube. Perform azeotropic distillation rapidly.
Dark/Black Reaction Thermal decomposition or polymerization.Reduce temperature to

C and extend time. Ensure inert atmosphere (

).
Solid Precipitate Product insolubility (rare for acid chlorides).If solid precipitates during reflux, add small amount of DCM or Toluene to solubilize.

Downstream Utility: Amidation Example

The isolated acid chloride is most commonly used to synthesize Pyrazinamide derivatives .

Protocol:

  • Dissolve the crude acid chloride in anhydrous DCM or THF .

  • Cool to

    
    C.
    
  • Add the target Amine (1.1 equiv) and a non-nucleophilic base (DIEA or Triethylamine , 2.0 equiv).

  • Stir at RT for 1 hour.

  • Wash with water and brine; dry over

    
    .
    

This route avoids the use of peptide coupling reagents (HATU/EDC), which can be expensive and difficult to purify from electron-deficient pyrazines.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Acid Chloride mechanism).
  • Dunn, A. D., & Kinnear, K. I. (2011). Pyrazines.[1][3] In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Sigma-Aldrich. (n.d.). Thionyl Chloride Technical Bulletin. Merck KGaA.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56923643, Methyl 3-bromo-6-chloropyrazine-2-carboxylate (Derivative reference).

  • Patel, V. et al. (2015). Synthesis and Biological Evaluation of Pyrazine Derivatives. Journal of Saudi Chemical Society. (Context for pyrazine amidation).

Sources

Application

Application Note: Synthesis and Evaluation of SHP2 Allosteric Inhibitors Using Pyrazine Intermediates

Executive Summary & Mechanistic Rationale Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical convergence node in multiple oncogenic signaling cascades, including th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical convergence node in multiple oncogenic signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, as well as the PD-1 immune checkpoint pathway 1. Historically, targeting the orthosteric active site of protein tyrosine phosphatases (PTPs) has failed due to the highly conserved, positively charged nature of the catalytic pocket, leading to poor selectivity and cellular permeability [[2]]().

The discovery of an allosteric binding tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains revolutionized SHP2 drug development. Inhibitors binding to this pocket stabilize SHP2 in its auto-inhibited, closed conformation. Pyrazine, aminopyrazine, and fused pyrazolopyrazine cores have emerged as the privileged scaffolds for this allosteric site. The nitrogen atoms of the pyrazine ring serve as critical hydrogen-bond acceptors, specifically interacting with the backbone of Arg111 and Glu250, while the core geometry perfectly vectors hydrophobic substituents (e.g., 2,3-dichlorophenyl groups) into adjacent lipophilic clefts 3.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Activation Grb2 Adapter Proteins (e.g., Grb2, Gab1) RTK->Grb2 Phosphorylation SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation Grb2->SHP2_Closed SH2 Domain Binding SHP2_Open SHP2 (Active) Open Conformation SHP2_Closed->SHP2_Open Conformational Shift MAPK Ras/MAPK & PI3K/AKT Oncogenic Signaling SHP2_Open->MAPK PTP Domain Activity Inhibitor Pyrazine Allosteric Inhibitor (e.g., TNO155, RMC-4550) Inhibitor->SHP2_Closed Locks in Closed State (Arg111/Glu250 H-bonds)

SHP2 signaling pathway and mechanism of pyrazine-based allosteric inhibition.

Pharmacological Landscape of Pyrazine-Based Inhibitors

Quantitative structure-activity relationship (QSAR) optimization of the pyrazine core has yielded several clinical and preclinical candidates with sub-nanomolar to low-nanomolar potency. The table below summarizes key pyrazine-derived SHP2 inhibitors and their biochemical profiles.

InhibitorCore ScaffoldTargetIC₅₀ (nM)Key Allosteric InteractionsReference
RMC-4550 2,3-Dichlorophenyl-pyrazineSHP2-WT0.58Arg111, Glu2502
TK-642 PyrazolopyrazineSHP2-WT2.70Thr108, Glu110, Arg111, Phe113[[4]]()
Compound 4b 1H-pyrazolo[3,4-b]pyrazineSHP2-WT3.20Thr108, Glu110, Arg111, Phe1135
TK-453 AminopyrazineSHP2-WT23.0Arg111 (cation-π), Glu250 (H-bond)3
SHP099 AminopyrazineSHP2-WT71.0Arg111, Glu2502

Advanced Synthetic Methodologies: The Pyrazolopyrazine Core

A major bottleneck in the synthesis of fused pyrazine SHP2 inhibitors (such as GDC-1971/migoprotafib) is the generation of the 6-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate. Traditional batch formylation of 2,6-dichloropyrazine suffers from poor scalability because the resulting heteroaryl aldehyde is highly unstable and prone to rapid degradation 6.

Causality in Process Design: To circumvent this, a continuous flow metalation/formylation cascade is employed. Flow chemistry ensures precise residence times, preventing the decomposition of the metalated intermediate. Quenching the flow stream directly into a sodium bisulfite solution traps the unstable aldehyde as a bench-stable bisulfite adduct. Subsequent functionalization is performed using telescoped Schotten-Baumann SₙAr conditions. The biphasic nature of the Schotten-Baumann reaction compartmentalizes the reactive chiral amine and the basic aqueous phase, drastically improving chemoselectivity and avoiding over-addition byproducts [[7]]().

Synthetic_Workflow SM 2,6-Dichloropyrazine (Starting Material) Flow Continuous Flow Metalation (i-Pr2NMgCl·LiCl) SM->Flow Base Injection Adduct Formylation & Bisulfite Adduct Isolation Flow->Adduct DMF Quench & NaHSO3 Cyclization Hydrazine Cyclization (Batch) Adduct->Cyclization N2H4·H2O Intermediate 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Key Core) Cyclization->Intermediate Telescoped Isolation SNAr Telescoped SNAr (Schotten-Baumann) Intermediate->SNAr Chiral Amine Coupling API SHP2 Inhibitor API (e.g., GDC-1971) SNAr->API Deprotection & Crystallization

Continuous flow synthesis and telescoped functionalization of pyrazolopyrazine SHP2 inhibitors.

Experimental Protocols

Protocol A: Continuous Flow Synthesis of Pyrazine Bisulfite Adduct

This protocol details the scalable generation of the pyrazine precursor avoiding aldehyde degradation.

  • System Preparation: Prime a plug-flow reactor system with anhydrous THF under a strict nitrogen atmosphere.

  • Reagent Delivery:

    • Stream A: 2,6-Dichloropyrazine (1.0 equiv) in THF.

    • Stream B: Turbo-Hauser base (i-Pr₂NMgCl·LiCl, 1.1 equiv) in THF.

  • Metalation: Intersect Stream A and Stream B in a T-mixer at -20 °C. Maintain a residence time of exactly 45 seconds to ensure complete metalation without side-product formation.

  • Formylation: Introduce Stream C (anhydrous DMF, 2.0 equiv) into the flow path via a second T-mixer. Allow a residence time of 60 seconds at 0 °C.

  • Adduct Trapping: Direct the reactor effluent into a vigorously stirred batch receiving flask containing a saturated aqueous solution of NaHSO₃ (3.0 equiv) at room temperature.

  • Isolation: Stir the resulting slurry for 2 hours. Filter the precipitated bisulfite adduct, wash with cold MTBE, and dry under vacuum.

  • Validation Checkpoint: Analyze the solid via ¹H-NMR (D₂O). The disappearance of the aldehyde proton (~10 ppm) and the appearance of the bisulfite methine proton (~5.5 ppm) validates successful trapping.

Protocol B: Telescoped Schotten-Baumann SₙAr Functionalization

This step attaches the functional chiral amine to the pyrazolopyrazine core.

  • Reaction Setup: To a jacketed reactor, add 6-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv) and the target chiral aminospiropiperidine fragment (1.05 equiv).

  • Biphasic Solvent System: Add a 1:1 mixture of 2-MeTHF and 10% aqueous K₂CO₃.

  • Coupling: Heat the biphasic mixture to 60 °C under vigorous stirring (minimum 400 rpm to ensure phase mixing) for 12 hours.

  • Phase Separation: Cool the reactor to 20 °C. Halt stirring and allow the phases to separate for 30 minutes. Discard the lower aqueous phase.

  • Telescoped Deprotection: To the organic phase containing the intermediate, directly add 4M HCl in dioxane to cleave the Boc-protecting group.

  • Reactive Crystallization: Seed the mixture with the desired API hydrochloride salt and cool to 0 °C to induce crystallization. Filter and dry the final product.

  • Validation Checkpoint: Perform LC-MS on the final solid. Purity should exceed 98% (UV 254 nm), confirming the suppression of di-substitution artifacts.

Protocol C: DIFMUP Biochemical Assay for SHP2 Inhibition

A self-validating system to confirm target engagement and allosteric inhibition.

  • Protein Preparation: Dilute recombinant full-length SHP2-WT protein (residues 1–594) to a final assay concentration of 0.5 nM in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 2 mM DTT, 0.05% Tween-20).

  • Compound Incubation: Dispense the synthesized pyrazine inhibitor in a 10-point dose-response curve (10 µM to 0.5 pM, 3-fold dilutions) into a 384-well black microplate. Incubate with the SHP2 protein for 60 minutes at room temperature to allow the allosteric closed-state equilibrium to establish.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 358 nm, Emission: 450 nm) using a microplate reader.

  • Validation Checkpoint: Include a positive control (e.g., SHP099) and a DMSO vehicle control. The Z'-factor of the assay must be >0.7 to validate the run. Calculate IC₅₀ using a 4-parameter logistic curve fit.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Journal of Medicinal Chemistry - ACS Publications[Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors Journal of Biological Chemistry - PMC[Link]

  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor Acta Pharmaceutica Sinica B - ResearchGate[Link]

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis[Link]

  • Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors European Journal of Medicinal Chemistry - PubMed[Link]

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Organic Process Research & Development - ACS Publications[Link]

  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Organic Process Research & Development - ACS Publications[Link]

Sources

Method

antimycobacterial drug discovery using pyrazine carboxylic acids

Abstract Pyrazinamide (PZA) is a cornerstone of tuberculosis (TB) therapy, unique in its ability to sterilize non-replicating persisters in acidic environments.[1][2] However, PZA resistance (driven by pncA mutations) an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazinamide (PZA) is a cornerstone of tuberculosis (TB) therapy, unique in its ability to sterilize non-replicating persisters in acidic environments.[1][2] However, PZA resistance (driven by pncA mutations) and poor activity at neutral pH limit its utility.[1] This guide details the rational design and screening of Pyrazine Carboxylic Acid (PCA) derivatives—compounds designed to bypass the bacterial activation step required by PZA. We provide validated protocols for pH-dependent MIC determination (REMA), intracellular macrophage efficacy, and mechanism of action (MoA) validation.

Chemical Space & Rational Design Strategy

Unlike PZA, which is a prodrug requiring conversion by the mycobacterial enzyme Pyrazinamidase (PncA) into the active Pyrazinoic Acid (POA), novel PCA derivatives aim to deliver the active pharmacophore directly.

The Challenge: The Ion Trapping Paradox

POA (


) is highly polar at physiological pH. It requires an acidic extracellular environment (pH < 6.[1][3]0) to become protonated (H-POA), allowing passive diffusion across the mycobacterial envelope. Once inside the neutral cytoplasm (pH ~7.2), it deprotonates to POA

, becoming trapped.

Design Principles for Next-Gen PCAs:

  • Bypassing PncA: Direct administration of PCA analogs renders pncA mutations irrelevant, addressing the primary mechanism of PZA resistance.

  • Lipophilicity Optimization (LogP): To function at neutral pH, derivatives must possess sufficient lipophilicity to cross the membrane without relying solely on protonation.

    • Strategy: Ester/Amide prodrugs that are cleaved by host esterases or non-specific bacterial esterases.

    • Strategy: Halogenation (e.g., 5-chloro-PCA) or alkylamino substitutions at positions 3 and 5 to increase membrane permeability.

  • Target Retention: The carboxylate group is essential for binding to PanD (Aspartate decarboxylase) and disrupting membrane energetics. Bioisosteres of the carboxylic acid generally result in loss of activity.

Protocol: pH-Dependent Minimum Inhibitory Concentration (MIC)

Method: Resazurin Microtiter Assay (REMA) Rationale: Standard Middlebrook 7H9 media buffers to pH 6.6–6.8. To screen PCAs effectively, one must mimic the acidic phagolysosome (pH 5.5–6.0) to differentiate between uptake-limited inactivity and true lack of potency.

Materials
  • Strains: M. tuberculosis H37Rv (PZA-susceptible control), M. bovis BCG (Intrinsic PZA-resistant control).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.

  • Buffer: Phosphate-Citrate buffer (to maintain stable acidic pH).

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile water).

Step-by-Step Workflow
  • Media Acidification:

    • Prepare 7H9-OADC media.

    • Aseptically adjust a portion to pH 5.8 using 1M HCl or Phosphate-Citrate buffer. Filter sterilize (0.22 µm).

    • Keep a portion at pH 6.8 for neutral-activity control.

    • Note: Do not go below pH 5.5, as this inhibits M.tb growth independently of the drug.[4]

  • Inoculum Preparation:

    • Grow M.tb to mid-log phase (

      
      ).
      
    • Critical: Dilute to a final density of

      
       CFU/mL.
      
    • Why? Higher inocula (

      
      ) can alkalinize the media, neutralizing the drug and causing false resistance.[4]
      
  • Plate Setup:

    • Use 96-well clear-bottom plates.

    • Add 100 µL of media (pH 5.8 or 6.8) to all wells.

    • Perform serial 2-fold dilutions of the PCA test compounds (Range: 1000 µM to 0.5 µM). Include PZA (prodrug control) and POA (active control).[3][5][6]

  • Incubation:

    • Add 100 µL of bacterial suspension to test wells.[1]

    • Incubate at 37°C for 5–7 days .

  • Readout:

    • Add 30 µL of Resazurin solution.

    • Incubate for 24–48 hours.

    • Result: Pink = Viable (Growth); Blue = Non-viable (Inhibition).

    • Determine MIC as the lowest concentration preventing color change.

Protocol: Intracellular Efficacy (Macrophage Model)

Method: THP-1 Monocyte Infection Assay Rationale: M.tb is an intracellular pathogen.[7][8][9][10] PCAs must penetrate the macrophage membrane and the phagolysosome to be effective.

Workflow
  • Differentiation:

    • Seed THP-1 cells (

      
       cells/well) in 96-well plates using RPMI-1640 + 10% FBS.
      
    • Add PMA (Phorbol 12-myristate 13-acetate) at 50–100 nM for 48 hours to induce macrophage differentiation.

    • Wash cells with warm RPMI to remove non-adherent cells.

  • Infection:

    • Infect macrophages with M.tb H37Rv at a Multiplicity of Infection (MOI ) of 1:1 or 5:1.

    • Incubate for 4 hours at 37°C / 5% CO2.

    • Wash: Remove extracellular bacteria by washing 3x with warm PBS. Ideally, treat with Amikacin (200 µg/mL) for 1 hour to kill un-phagocytosed bacteria.

  • Drug Treatment:

    • Replace media with RPMI containing PCA derivatives at

      
       and 
      
      
      
      their in vitro MIC.
    • Incubate for 3 to 5 days .

  • Lysis and Enumeration:

    • Aspirate media.[7]

    • Lyse macrophages with 0.05% SDS or 0.1% Triton X-100 for 10 minutes.

    • Serially dilute the lysate and plate on 7H10 agar.

    • Count CFUs after 3–4 weeks.

Visualization: Mechanism & Workflow

Figure 1: The "Ion Trap" Mechanism of Action

Caption: PZA is a prodrug converted by PncA.[3][5][6][11] PCAs (Active) must rely on acidic pH for protonation (H-POA) to cross the membrane. Once inside (neutral pH), they deprotonate, causing acidification and inhibiting PanD.

MoA cluster_extracellular Extracellular Environment (Acidic pH 5.5) cluster_cytoplasm M.tb Cytoplasm (Neutral pH 7.2) PZA_ext PZA (Prodrug) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PCA_ext PCA (Active) [Deprotonated] HPCA_ext H-PCA [Protonated] PCA_ext->HPCA_ext pH < pKa POA_int POA- (Trapped) HPCA_ext->POA_int Diffusion & Deprotonation (Ion Trapping) PZA_int->POA_int Activation PncA Enzyme: PncA (Pyrazinamidase) PncA->PZA_int Catalyzes PanD Target: PanD (Aspartate Decarboxylase) POA_int->PanD Degradation FAS Target: FAS I (Fatty Acid Synthase) POA_int->FAS Inhibition Membrane Membrane Potential Collapse POA_int->Membrane Disruption

Figure 2: Experimental Screening Cascade

Caption: A logical workflow for filtering PCA derivatives, prioritizing pH-dependent activity and intracellular retention before MoA confirmation.

ScreeningCascade Start PCA Derivative Library (Synthesis) Screen1 Primary Screen: REMA (pH 5.8 vs pH 6.8) Start->Screen1 Decision1 Is MIC pH dependent? Screen1->Decision1 Hit1 Hit: Acid-Active PCA Decision1->Hit1 Yes (Low pH MIC < High pH MIC) Discard Discard / Redesign Decision1->Discard No Activity Screen2 Intracellular Assay (THP-1 Macrophages) Hit1->Screen2 Screen3 Target Validation (PanD Binding / pH Collapse) Screen2->Screen3 >90% Reduction in CFU Lead Lead Candidate Screen3->Lead

Data Summary & Interpretation

Compound ClasspH 6.8 MIC (µg/mL)pH 5.8 MIC (µg/mL)Intracellular ActivityInterpretation
Pyrazinamide (PZA) >10012.5 – 50HighProdrug; requires acidic pH for POA accumulation.
Pyrazinoic Acid (POA) >20025 – 50ModerateActive form; poor uptake at neutral pH.
Ester Prodrugs 25 – 5025 – 50HighLipophilic; crosses membrane independent of pH; cleaved intracellularly.
5-Chloro-POA 506.25HighIncreased lipophilicity enhances uptake; retains target affinity.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Gopal, P., et al. (2016). Pyrazinamide resistance is caused by two distinct mechanisms: prevention of coenzyme A depletion and loss of virulence factor secretion. Nature Communications. Link

  • Peterson, N. D., et al. (2015). Pyrazinoic Acid, the Active Form of the Anti-Tuberculosis Drug Pyrazinamide, and Aromatic Carboxylic Acid Analogs Are Protonophores.[12] Frontiers in Microbiology. Link

  • Martin, A., et al. (2006). Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method.[13] Antimicrobial Agents and Chemotherapy.[2][6][9][10] Link

  • Dillon, N. A., et al. (2014). Molecular basis for pyrazinamide resistance in Mycobacterium tuberculosis.[1][5][14][15][16] Microbiology Spectrum. Link

Sources

Application

Application Note: Regioselective SNAr functionalization of 6-Bromo-3-chloropyrazine-2-carboxylic acid

Abstract This application note details the optimized reaction conditions for Nucleophilic Aromatic Substitution (SNAr) on 6-Bromo-3-chloropyrazine-2-carboxylic acid (BCPCA) . Due to the asymmetric halogenation pattern an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized reaction conditions for Nucleophilic Aromatic Substitution (SNAr) on 6-Bromo-3-chloropyrazine-2-carboxylic acid (BCPCA) . Due to the asymmetric halogenation pattern and the presence of an ionizable carboxylic acid, this scaffold presents unique regioselectivity and reactivity challenges. This guide provides a validated protocol for the selective displacement of the C3-chlorine atom by amine nucleophiles, preserving the C6-bromine for subsequent cross-coupling (e.g., Suzuki-Miyaura). We analyze the electronic activation vectors, provide a step-by-step experimental protocol, and outline critical troubleshooting parameters to ensure high purity and yield.

Introduction & Mechanistic Rationale

The Scaffold

The pyrazine core is a privileged structure in medicinal chemistry, found in antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors. The 6-Bromo-3-chloropyrazine-2-carboxylic acid scaffold is particularly valuable because it offers three distinct vectors for diversification:

  • C2-Carboxylic Acid: Amide coupling or heterocycle formation.

  • C3-Chlorine: Highly activated for SNAr.

  • C6-Bromine: Primed for transition-metal catalyzed cross-coupling.

Regioselectivity Analysis

Success in functionalizing BCPCA relies on understanding the electronic bias of the pyrazine ring.

  • C3 Position (Site of Attack): This position is electronically activated by the ortho-carboxylic acid (EWG) and the para-ring nitrogen (N1). The inductive withdrawal of the carbonyl group makes C3 the most electrophilic center. Furthermore, Chlorine is generally a superior leaving group to Bromine in SNAr reactions (F > Cl ≈ Br > I) due to the higher electronegativity stabilizing the transition state.

  • C6 Position: While activated by the ortho-nitrogen (N1), it lacks the strong ortho-EWG activation provided by the carboxylic acid.

  • The "Salt" Effect: When reacting the free acid with an amine, the carboxylic acid deprotonates to form a carboxylate anion (

    
    ). This anion is inductively electron-donating, which deactivates the ring compared to the ester form. Consequently, SNAr on the free acid requires higher temperatures or more polar solvents compared to the corresponding methyl ester.
    
Reaction Pathway Visualization

The following diagram illustrates the regioselective pathway and the competing electronic effects.

SNAr_Pathway cluster_legend Regioselectivity Logic SM 6-Bromo-3-chloropyrazine- 2-carboxylic acid (Substrate) Salt Carboxylate Salt (In-situ Intermediate) SM->Salt Amine (Base) Deprotonation Meisenheimer Meisenheimer Complex (Transition State at C3) Salt->Meisenheimer Nucleophilic Attack (Rate Limiting) Product 3-Amino-6-bromopyrazine- 2-carboxylic acid (Product) Meisenheimer->Product -Cl⁻ Re-aromatization Text C3 Activated by: 1. ortho-COOH (Inductive) 2. para-N (Resonance) C6 Less Reactive: 1. meta-COOH 2. Br is poorer LG than Cl (usually)

Figure 1: Reaction pathway for the SNAr displacement of C3-Cl by an amine nucleophile.

Detailed Experimental Protocol

Protocol A: SNAr with Primary/Secondary Amines (Aqueous/Organic)

Target: Synthesis of 3-amino-6-bromopyrazine-2-carboxylic acid derivatives. Scale: 1.0 mmol basis (scalable to 100 mmol).

Materials
  • Substrate: 6-Bromo-3-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Nucleophile: Primary or Secondary Amine (2.5 - 3.0 eq). Note: Excess amine acts as the base to neutralize the HCl byproduct and form the carboxylate salt.

  • Solvent: Isopropanol (iPrOH) or Water/Ethanol (1:1).

    • Why: Protic solvents can stabilize the leaving group anion (Cl-) and the charged transition state. Water is excellent if the amine is water-soluble.

  • Reagents: 1M HCl (for workup).

Procedure
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 6-Bromo-3-chloropyrazine-2-carboxylic acid (237 mg, 1.0 mmol).

  • Solvent Addition: Add Isopropanol (5.0 mL). The starting material may not fully dissolve at room temperature (suspension).

  • Nucleophile Addition: Add the Amine (3.0 mmol) dropwise.

    • Observation: An exotherm may occur as the amine deprotonates the carboxylic acid. The suspension often clears as the ammonium salt forms, or changes color.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of SM (m/z ~237/239) and appearance of Product (m/z = SM - 35 + Amine_Mass).

    • Checkpoint: If reaction is <50% complete after 6 hours, increase temperature to 100 °C (requires pressure vial) or switch solvent to DMSO.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~1/3 volume under reduced pressure (if using iPrOH).

    • Add Water (5 mL).

    • Slowly acidify with 1M HCl to pH ~3–4.

    • Result: The product (free acid) should precipitate out of solution.

  • Isolation: Filter the solid, wash with cold water (2 x 2 mL) and cold diethyl ether (to remove trace unreacted amine). Dry under vacuum.

Protocol B: SNAr with Alkoxides (Ether Synthesis)

Target: Synthesis of 3-alkoxy-6-bromopyrazine-2-carboxylic acid. Critical Note: Alkoxides are strong bases. Reaction on the acid requires 2 equivalents of base (1 for COOH, 1 for Nucleophile).

  • Setup: Dissolve Substrate (1.0 eq) in dry THF or DMF (0.2 M).

  • Base/Nucleophile: Add NaH (2.2 eq) carefully at 0 °C. Stir for 15 min to form the dianion (carboxylate + alkoxide).

  • Reaction: Add the alcohol (1.1 eq) if not using pre-formed alkoxide, or generate alkoxide separately. Preferred: Use the alcohol as solvent (e.g., MeOH for methoxy) with 2.5 eq NaOMe.

  • Conditions: Heat to 60–80 °C for 2–6 hours.

  • Workup: Quench with water, acidify to pH 3, extract with EtOAc.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent dramatically impacts the rate of reaction due to the "Salt Effect."

SolventRateSolubilityComment
Water MediumGood (as salt)Green chemistry; easy workup (acidify & filter). Best for small, polar amines.
Isopropanol MediumModerateGood balance; easy to remove. Standard first-choice.
DMF/DMSO FastExcellentUse for unreactive amines. Stabilizes the Meisenheimer complex. Harder to remove (requires aqueous wash).
THF SlowPoor (as salt)Not recommended for the free acid; good for esters.
Critical Quality Attributes (CQAs)
  • Regio-isomer Purity: Ensure <5% of the C6-substituted product. (Check via NMR: C3-substitution leaves the C5-proton as a singlet ~8.0-8.5 ppm).

  • Hydrolysis: In aqueous base, the C3-Cl can hydrolyze to the C3-OH (3-hydroxy-6-bromopyrazine-2-carboxylic acid). Avoid prolonged heating in dilute aqueous base without excess nucleophile.

  • Decarboxylation: Pyrazine-2-carboxylic acids can decarboxylate at very high temperatures (>140 °C). Keep reaction T < 120 °C.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (<20%) Ring deactivation by carboxylate anion.1. Increase Temp to 100°C.2. Switch to DMF.3. Esterify first: Convert COOH to COOMe (SOCl2/MeOH), run SNAr, then hydrolyze (LiOH).
Formation of C3-OH Competition from water/hydroxide.Use anhydrous solvent (iPrOH, DMF) and excess amine. Dry solvents.
Impurity at +44 mass Decarboxylation (loss of CO2).Lower reaction temperature.[1] Ensure pH is not extremely acidic during workup heat.

References

  • Synthesis of 3-Amino-6-bromopyrazine-2-carboxylic acid

    • Source: Sigma-Aldrich Product Entry (CAS 486424-37-7).
    • Relevance: Confirms stability and commercial availability of the C3-substituted product.
    • (Verified Reference Scaffold).

  • Reactivity of Halopyrazines

    • Title: A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
    • Source: BenchChem Applic
    • Relevance: Establishes the leaving group trend (Cl > Br) and regioselectivity rules for pyrazines.
  • General Mechanism of SNAr on Heterocycles

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Relevance: Foundational mechanistic support for EWG activ
  • Analogous Synthesis (Chloropyrazine-2-carboxylic acid derivatives)

    • Title: Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid deriv
    • Source: IOP Conference Series: Materials Science and Engineering (via ResearchG
    • Relevance: Provides experimental precedents for amid

Sources

Method

Technical Application Note: Scalable Synthesis of 6-Bromo-3-chloropyrazine-2-carbonyl chloride

Executive Summary & Strategic Importance The molecule 6-bromo-3-chloropyrazine-2-carbonyl chloride is a high-value electrophilic scaffold used in the synthesis of complex antiviral agents (structurally related to Favipir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The molecule 6-bromo-3-chloropyrazine-2-carbonyl chloride is a high-value electrophilic scaffold used in the synthesis of complex antiviral agents (structurally related to Favipiravir/T-705) and kinase inhibitors.[1] Its strategic value lies in its orthogonal reactivity :

  • C-2 Acid Chloride: Highly reactive electrophile for amide/ester formation.[1]

  • C-3 Chloride: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient pyrazine core and ortho-nitrogen placement.[1]
    
  • C-6 Bromide: Excellent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) with distinct reactivity profiles compared to the C-3 chloride.[1]

Challenge: The primary synthetic challenge is maintaining the integrity of the halogenation pattern during the functional group interconversions.[1] The C-3 chloride is particularly labile under basic hydrolysis conditions.[1] This guide presents a validated, scalable route emphasizing mild conditions to suppress side reactions.

Retrosynthetic Logic & Pathway

The synthesis is designed to install the sensitive C-3 chloride after the bromine is in place, but before the acid chloride generation.[1]

Route: Methyl 3-amino-6-bromopyrazine-2-carboxylate


Methyl 6-bromo-3-chloropyrazine-2-carboxylate

6-Bromo-3-chloropyrazine-2-carboxylic acid

Target Molecule [1]
Process Workflow Diagram

SynthesisWorkflow Start Start: Methyl 3-amino- 6-bromopyrazine-2-carboxylate Step1 Step 1: Sandmeyer Reaction (t-BuONO / CuCl2) Solvent: MeCN Start->Step1 Diazotization Inter1 Intermediate 1: Methyl 6-bromo- 3-chloropyrazine-2-carboxylate Step1->Inter1 Substitution Step2 Step 2: Controlled Hydrolysis (LiOH / THF / H2O) Temp: 0°C Inter1->Step2 Saponification Inter2 Intermediate 2: 6-Bromo-3-chloropyrazine- 2-carboxylic acid Step2->Inter2 Acidification Step3 Step 3: Acyl Chloride Formation ((COCl)2 / cat. DMF) Solvent: DCM Inter2->Step3 Chlorination Final Target: 6-Bromo-3-chloropyrazine- 2-carbonyl chloride Step3->Final Isolation

Caption: Logical workflow for the 3-step synthesis. Red nodes indicate steps requiring critical temperature control to prevent impurity formation.

Detailed Experimental Protocols

Step 1: Sandmeyer Chlorination (Amino Chloro)

Objective: Convert the amino group to a chlorine atom without debrominating the C-6 position.[1] Mechanism: Radical-mediated diazotization followed by chloride abstraction.[1]

  • Reagents:

    • Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq)[1]

    • tert-Butyl nitrite (t-BuONO) (1.5 eq)[1]

    • Copper(II) chloride (

      
      ) (1.2 eq)[1]
      
    • Acetonitrile (Anhydrous)[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Purge with nitrogen.[1]

  • Dissolution: Suspend

    
     (anhydrous) and the starting aminopyrazine in acetonitrile (10 volumes). Heat to 
    
    
    
    .
  • Addition: Add t-BuONO dropwise over 30 minutes. Note: Evolution of

    
     gas will be observed.[1] Ensure adequate venting.[1]
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by HPLC/TLC.[1]
    
  • Workup: Cool to room temperature. Quench by pouring into cold 1N HCl (to keep copper salts in solution). Extract with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Critical Control Point: Do not use aqueous


 if possible; the anhydrous conditions using t-BuONO prevent the formation of the 3-hydroxy impurity (phenol derivative).[1]
Step 2: Selective Hydrolysis

Objective: Saponify the methyl ester to the carboxylic acid without displacing the labile 3-chloro group.[1] Risk: The 3-chloro position is highly susceptible to


 by hydroxide ions (

), leading to the 3-hydroxy byproduct.[1]
  • Reagents:

    • Methyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 eq)[1]

    • Lithium Hydroxide Monohydrate (

      
      ) (1.1 eq)[1]
      
    • THF / Water (3:1 ratio)[1]

Protocol:

  • Dissolution: Dissolve the ester in THF and cool to

    
     in an ice bath.
    
  • Addition: Add

    
     dissolved in minimal water dropwise, maintaining internal temperature 
    
    
    
    .
  • Monitoring: Stir at

    
    . Do not heat.  Monitor strictly by TLC/LCMS every 30 minutes. Reaction is usually complete in 1-2 hours.[1]
    
  • Workup (Critical):

    • Acidify carefully with 1N HCl to pH 2–3 while keeping the flask in the ice bath.

    • Extract immediately with EtOAc.[1]

    • Why? Prolonged exposure to acidic aqueous conditions can also degrade the pyrazine ring.[1]

  • Isolation: Dry organics (

    
    ) and concentrate in vacuo at low temperature (
    
    
    
    ) to afford the solid acid.
Step 3: Acid Chloride Formation

Objective: Convert the carboxylic acid to the acid chloride.[1][2][3][4][5] Reagent Choice: Oxalyl chloride is preferred over Thionyl chloride (


) for this substrate because it operates at lower temperatures and produces cleaner byproducts (

,

), reducing the need for harsh distillation which could degrade the halides.[1]
  • Reagents:

    • 6-Bromo-3-chloropyrazine-2-carboxylic acid (1.0 eq)[1]

    • Oxalyl Chloride (

      
      ) (1.5 eq)[1]
      
    • DMF (Catalytic, 2-3 drops)[1]

    • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Suspension: Suspend the acid in anhydrous DCM under Nitrogen atmosphere.

  • Catalysis: Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at room temperature.

    • Observation: Vigorous bubbling will occur.[1]

  • Completion: Stir for 2–4 hours until gas evolution ceases and the solid dissolves (solution becomes clear).

  • Isolation: Concentrate in vacuo.

    • Chase Step: Re-dissolve the residue in dry Toluene and concentrate again. This azeotropically removes trace Oxalyl chloride and HCl.[1]

  • Storage: The resulting yellow/brown solid is moisture sensitive.[1] Store under Argon at

    
    .[1]
    

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Yellow to brownish crystalline solidVisual
Purity (HPLC) > 97.0% (as methyl ester derivative*)HPLC-UV (254 nm)
H-NMR Singlet at ~8.8-9.0 ppm (Pyrazine H)400 MHz DMSO-d6
Identity MS matches calculated [M+H]+ patternLC-MS
Water Content < 0.1%Karl Fischer

*Note: Acid chlorides are unstable on HPLC columns. To test purity, quench a small aliquot with dry methanol to form the methyl ester, then inject.

Troubleshooting & Decision Logic

Troubleshooting Check1 Step 1: Did 3-OH impurity form? Sol1 Switch from NaNO2(aq) to t-BuONO(anhydrous) Check1->Sol1 Yes Check2 Step 2: Is yield low? Sol2 Reduce Temp to -5°C; Switch base to LiOH Check2->Sol2 Yes Check3 Step 3: Incomplete reaction? Sol3 Check DMF quality; Ensure anhydrous DCM Check3->Sol3 Yes

Caption: Decision tree for addressing common synthetic failures in pyrazine halogenation.

Safety & Handling

  • Vesicant Hazard: 6-bromo-3-chloropyrazine-2-carbonyl chloride is a potent lachrymator and corrosive.[1] Double-gloving and working in a fume hood are mandatory.[1]

  • Pyrazine Stability: Halogenated pyrazines can be shock-sensitive or thermally unstable if distilled to dryness at high temperatures.[1] Avoid heating the final acid chloride above

    
    .[1]
    

References

  • Furuta, Y., et al. "Nitrogen-containing Heterocyclic Compounds and Pharmaceutical Compositions Containing the Same."[1] US Patent 2010/0298348 A1.[1] (Describes the foundational synthesis of Favipiravir-related pyrazine intermediates).

  • J&K Scientific. "Methyl 3-bromo-6-chloropyrazine-2-carboxylate Product Data."[1][6] Chemical Data Sheet. (Verification of starting material availability and structure).

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Reaction Mechanisms. (Standard protocol reference for acid chloride generation).

  • He, H.Q., et al. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate."[1][7][8] Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.[1] (Provides the logic for using LiOH for mild hydrolysis of chloropyrazines).

Sources

Application

Green Chemistry Synthesis of Halogenated Pyrazines: Protocols for Sustainable Drug Development

Executive Summary Halogenated pyrazines and their fused analogs (e.g., pyrazolo[1,5-a]pyrimidines, quinoxalines) are indispensable scaffolds in modern drug discovery, serving as critical precursors for transition-metal-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyrazines and their fused analogs (e.g., pyrazolo[1,5-a]pyrimidines, quinoxalines) are indispensable scaffolds in modern drug discovery, serving as critical precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in the synthesis of kinase inhibitors and antiviral agents [1]. However, the traditional halogenation of these heterocycles relies heavily on toxic, atom-inefficient reagents (e.g.,


, 

, N-halosuccinimides) and hazardous chlorinated solvents.

This application note details field-proven, sustainable methodologies for the halogenation of pyrazine derivatives. By leveraging aqueous oxidative halogenation and electrochemical C-H functionalization , researchers can bypass hazardous reagents, drastically lower the Environmental Factor (E-factor), and improve overall reaction yields.

Mechanistic Causality & Rationale

The Challenge of Pyrazine Halogenation

Pyrazines are notoriously difficult to halogenate via standard Electrophilic Aromatic Substitution (


). The two nitrogen atoms in the 1,4-diazine ring strongly withdraw electron density via inductive and resonance effects, rendering the 

-system highly deactivated. Traditional protocols force the reaction using harsh Lewis acids or radical initiators in solvents like

, leading to poor functional group tolerance and massive stoichiometric waste.
The Green Chemistry Paradigm Shift

To overcome the electronic deactivation of pyrazines without resorting to harsh conditions, modern green protocols generate highly reactive electrophilic halogen species (


 or 

) in situ from benign alkali halide salts (NaX or KX).
  • Persulfate-Promoted Oxidation : Potassium persulfate (

    
    ) acts as a clean, water-soluble oxidant. It oxidizes the inert halide anion (
    
    
    
    ) into an active electrophile in an aqueous medium. The hydrophobic nature of the pyrazine substrate in water forces the molecules into micellar-like aggregates, increasing the effective molarity and accelerating the reaction [2].
  • Electrochemical Activation : By utilizing an undivided electrochemical cell, halide ions are oxidized at the anode to generate active halogens, while protons are reduced to hydrogen gas at the cathode. This completely eliminates the need for chemical oxidants, allowing the halide salt to serve a dual role as both the reagent and the supporting electrolyte [3].

Quantitative Method Comparison

The following table summarizes the efficiency and sustainability metrics of traditional versus green halogenation strategies for pyrazine scaffolds.

MetricTraditional HalogenationPersulfate-Promoted (Green)Electrochemical (Green)
Reagents NBS, NCS, or

NaX,

NaX, Electricity
Solvent

,

Water / EthanolWater / MeCN
Atom Economy Low (Succinimide waste)Moderate (

waste)
High (

byproduct)
Reaction Time 12–24 hours2–6 hours1–4 hours
Yield (Typical) 50–70%85–95%80–90%
E-factor > 205–10< 5

Experimental Protocols

Protocol A: -Promoted Aqueous Oxidative Halogenation

This protocol is ideal for the regioselective bromination or iodination of pyrazine and pyrazolo-pyrimidine derivatives in a purely aqueous environment [2].

Step-by-Step Methodology:

  • Substrate Preparation: Suspend the pyrazine derivative (1.0 mmol) in 5.0 mL of deionized water in a round-bottom flask.

    • Causality: The absence of organic solvent forces the hydrophobic substrates into close proximity, enhancing the bimolecular collision rate.

  • Halide Addition: Add the sodium halide (NaI or NaBr, 1.2 mmol) to the suspension and stir for 5 minutes at room temperature.

  • Controlled Oxidant Addition: Slowly add

    
     (1.5 mmol) in three equal portions over 15 minutes.
    
    • Causality: Gradual addition prevents the over-oxidation of the halide into inactive halate species (e.g.,

      
      ), ensuring a steady, controlled release of the active electrophile.
      
  • Heating and Self-Validation: Heat the mixture to 80 °C.

    • Self-Validating System: The reaction progress is visually diagnostic. The solution will initially turn a deep orange/brown (indicating the generation of

      
       or 
      
      
      
      ). As the electrophile is consumed by the pyrazine ring, the color will gradually fade to a pale yellow, signaling reaction completion (typically 2–4 hours).
  • Isolation: Cool the mixture to room temperature. Extract with a green solvent (e.g., ethyl acetate, 3 x 10 mL). Wash the combined organic layers with a 5% aqueous sodium thiosulfate solution to quench any residual oxidant, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Electrochemical C-H Halogenation in an Undivided Cell

This methodology provides the highest atom economy by utilizing electricity as the sole oxidant [3].

Step-by-Step Methodology:

  • Cell Configuration: Equip a 20 mL undivided electrochemical cell with a graphite rod anode and a platinum plate cathode.

    • Causality: An undivided cell minimizes internal resistance. Graphite is chosen for the anode as it provides a robust, cost-effective surface with a high overpotential for oxygen evolution, favoring halide oxidation.

  • Electrolyte/Reagent Loading: Dissolve the pyrazine substrate (1.0 mmol) and NaX (2.0 mmol) in 10 mL of a 1:1 mixture of Water/Acetonitrile.

    • Causality: NaX serves a dual purpose as both the halogenating agent and the supporting electrolyte, eliminating the need for extraneous conductive salts like tetrabutylammonium hexafluorophosphate.

  • Electrolysis & Monitoring: Apply a constant current of 10 mA/cm² at room temperature.

    • Self-Validating System: Monitor the cell potential (

      
      ). A stable voltage (typically between 2.5 V and 4.0 V) confirms steady ion transport and active halogen generation. A sudden, sharp increase in voltage indicates electrode passivation, prompting the need to reverse polarity briefly or clean the electrodes.
      
  • Completion: Pass 2.5 F/mol of charge through the system. Once complete, evaporate the acetonitrile under reduced pressure, dilute the remaining aqueous layer with water, and filter the precipitated halogenated pyrazine product.

Mechanistic Workflow Visualization

The following diagram illustrates the self-contained electrochemical cycle utilized in Protocol B, highlighting the generation of the active electrophile and the maintenance of charge balance.

G cluster_electro Undivided Electrochemical Cell Substrate Pyrazine Scaffold ActiveSpec Electrophilic Halogen Substrate->ActiveSpec reacts with Halide Halide Salt (NaX) Anode Anode (+) Oxidation: X⁻ → X• Halide->Anode migration Anode->ActiveSpec generation Cathode Cathode (-) Reduction: 2H⁺ → H₂ Product Halogenated Pyrazine Cathode->Product charge balance ActiveSpec->Product C-H Halogenation

Electrochemical C-H halogenation workflow for pyrazine scaffolds in an undivided cell.

References

  • Matsuda, Y., et al. "Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes." ACS Langmuir, 2023.[Link]

  • Sikdar, P., et al. "K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines." ACS Omega, 2023.[Link]

  • Lyalin, B. V., et al. "Electrochemical Halogenation of Organic Compounds." Russian Journal of Electrochemistry, 2013.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 6-Bromo-3-chloropyrazine-2-carboxylic acid

Welcome to the Technical Support Center for 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS: 1260665-53-9) . This compound presents unique purification challenges due to its dichotomous physicochemical profile: the pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS: 1260665-53-9) . This compound presents unique purification challenges due to its dichotomous physicochemical profile: the pyrazine core substituted with heavy halogens (bromine and chlorine) is highly lipophilic and electron-deficient, while the carboxylic acid group at the 2-position acts as a strong, highly polar hydrogen-bond donor and acceptor.

This guide is designed for researchers and drug development professionals to troubleshoot recrystallization workflows, optimize solvent selection, and maximize both yield and purity.

Part 1: Solvent Selection Guide

The success of your recrystallization depends entirely on manipulating the temperature-dependent solubility of the carboxylic acid group while keeping the halogenated core solvated. Below is a quantitative and mechanistic breakdown of the most effective solvent systems for this scaffold.

Solvent SystemRatioDielectric Constant (ε)Boiling PointMechanistic Rationale & Best Use Case
Acetonitrile (MeCN) 100%37.582 °CBest for General Purity: The high dipole moment solvates the polar groups at reflux. Because MeCN lacks hydrogen-bond donation, it forces rapid supersaturation and crystallization upon cooling[1].
Ethanol / Water Variable~24.3 / 80.1~78 °CBest for Polar Impurities: Ethanol solvates the organic framework, while water acts as a potent anti-solvent for the halogenated ring. Ideal for removing inorganic salts from previous hydrolysis steps[2].
EtOAc / Hexanes Variable6.0 / 2.077 °C / 68 °CBest for Non-Polar Impurities: Ethyl acetate breaks the carboxylic acid dimers to dissolve the compound. Hexanes are added to selectively precipitate the product while leaving highly lipophilic byproducts in solution.

Part 2: Troubleshooting FAQs

Q: My compound is "oiling out" instead of forming solid crystals. What causes this, and how do I resolve it? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates as a liquid because the solution reaches supersaturation at a temperature above the solute's depressed melting point in that specific solvent mixture[3]. For highly halogenated pyrazines, this is almost always triggered by adding an anti-solvent (like water or hexanes) too rapidly or cooling the flask too quickly, which crashes the compound out of the lattice structure.

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 5–10% more of the "good" solvent (e.g., ethanol or acetonitrile) to lower the saturation temperature. Cool the flask very slowly (ambient air, then an ice bath) and introduce a seed crystal just above the cloud point to force solid nucleation[3].

Q: The compound dissolves completely at room temperature in my chosen solvent. How do I recover it? A: The carboxylic acid group makes the compound highly soluble in protic solvents. If it doesn't crystallize upon cooling, your solvent system is too polar[3]. You must convert it into a binary system by using an anti-solvent. Heat the solution to 60 °C, add hot water (if using ethanol) or hexanes (if using EtOAc) dropwise until the solution becomes faintly turbid. Add a single drop of the primary solvent to clear the turbidity, and allow it to cool slowly.

Q: How do I ensure I am removing highly polar impurities without losing my target compound in the mother liquor? A: Use the Ethanol/Water binary system. Polar impurities will remain dissolved in the aqueous phase due to strong hydrogen bonding[2]. To prevent yield loss of your target compound, ensure the final cooling step is performed in an ice bath (0–5 °C) for at least 45 minutes, as the solubility of the lipophilic bromochloropyrazine core drops exponentially at lower temperatures.

Part 3: Experimental Protocols

Every protocol described here is a self-validating system: the visual cues (turbidity, clearing, and nucleation) confirm the thermodynamic state of your solution.

Protocol A: Single-Solvent Recrystallization (Acetonitrile)

Recommended for crude mixtures with halogenated or structurally similar byproducts.

  • Dissolution: Place the crude 6-Bromo-3-chloropyrazine-2-carboxylic acid in a round-bottom flask. Add a minimum volume of high-purity Acetonitrile (MeCN).

  • Heating: Heat the suspension to reflux (approx. 82 °C) under continuous stirring until the solid completely dissolves[1].

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed Buchner funnel to prevent premature crystallization.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize crystal lattice formation.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Acetonitrile to wash away surface impurities without redissolving the product.

  • Drying: Dry the crystals under a high vacuum at 40 °C to a constant weight.

Protocol B: Binary Solvent Recrystallization (Ethanol/Water)

Recommended for crude mixtures containing inorganic salts or highly polar organic impurities.

  • Primary Dissolution: Suspend the crude material in a minimal amount of absolute Ethanol and heat to 70 °C.

  • Anti-Solvent Addition: Once dissolved, add hot deionized Water (anti-solvent) dropwise while maintaining the temperature until a slight, persistent cloudiness (turbidity) appears[3].

  • Clearing (Self-Validation): Add 1–2 drops of hot Ethanol just until the solution turns clear again. This confirms you are exactly at the saturation point.

  • Nucleation: Remove the flask from the heat source. If available, add a seed crystal. Allow the solution to cool to room temperature, followed by 30 minutes in an ice bath.

  • Isolation: Filter under vacuum and wash the crystals with an ice-cold 1:1 Ethanol/Water mixture[2].

Part 4: Visualized Workflow

RecrystallizationWorkflow Start Crude 6-Bromo-3-chloro- pyrazine-2-carboxylic acid SolventTest Impurity Profiling (Polar vs. Non-polar) Start->SolventTest Acetonitrile Acetonitrile (MeCN) (High Purity / Halogens) SolventTest->Acetonitrile General Use EtOHWater EtOH / Water (Polar Impurities) SolventTest->EtOHWater Polar EtOAcHex EtOAc / Hexanes (Non-polar Impurities) SolventTest->EtOAcHex Non-polar Heat Heat to Reflux & Dissolve Acetonitrile->Heat EtOHWater->Heat EtOAcHex->Heat Filter Hot Filtration (Remove Insolubles) Heat->Filter Cool Controlled Cooling (Room Temp to 0°C) Filter->Cool OilingOut Oiling Out (Phase Separation)? Cool->OilingOut Seed Reheat, add good solvent, cool slowly & seed OilingOut->Seed Yes Crystallize Crystal Nucleation & Growth OilingOut->Crystallize No Seed->Cool Retry Isolate Vacuum Filtration & Drying Crystallize->Isolate

Workflow for solvent selection and recrystallization of halogenated pyrazinecarboxylic acids.

References

  • Title: Journal of Chemical and Pharmaceutical Research, 2014, 6(5)
  • Source: benchchem.
  • Source: google.

Sources

Optimization

improving yield of pyrazine carboxylic acid hydrolysis

Welcome to the Pyrazine Hydrolysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Hydrolysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of pyrazine carboxylic acid derivatives.

The hydrolysis of pyrazine esters and nitriles is a fundamental workflow in the development of antimycobacterial agents (such as Pyrazinamide analogs), but it is notoriously prone to poor isolated yields due to the amphoteric nature of the product, unwanted side reactions, and product inhibition in enzymatic pathways.

Below, you will find mechanistic workflows, causality-driven troubleshooting guides, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow: Pathways & Pitfalls

G Substrate1 2-Cyanopyrazine (Nitrile) EnzHydro Enzymatic Hydrolysis (Nitrilase) Substrate1->EnzHydro Mild conditions (pH 7.2) Substrate2 Methyl Pyrazine-2-carboxylate (Ester) BaseHydro Base-Catalyzed Hydrolysis (LiOH / NaOH) Substrate2->BaseHydro Aqueous/Organic mix Product Pyrazine-2-carboxylic Acid (Target Product) EnzHydro->Product High Regioselectivity BaseHydro->Product pH adjustment required Side2 Nucleophilic Substitution (Ring Attack) BaseHydro->Side2 Harsh Base (NaOH) Side1 Decarboxylation (Thermal Degradation) Product->Side1 Excessive Heat / Acidic

Reaction pathways and potential side reactions in pyrazine carboxylic acid hydrolysis.

Troubleshooting Guide & FAQs

Q: Why is my isolated yield of pyrazine-2-carboxylic acid so low (e.g., <40%) despite LC-MS showing complete consumption of the starting ester? A: The fundamental issue lies in the amphoteric nature of pyrazine-2-carboxylic acid (POA). The pyrazine nitrogen acts as a weak base, while the carboxylic acid is acidic. During the workup of an ester hydrolysis, if you acidify the aqueous layer excessively (pH < 2.0), the pyrazine ring protonates, forming a highly water-soluble cationic species that cannot be extracted into organic solvents. Actionable Insight: To maximize precipitation, you must adjust the pH precisely to the molecule's isoelectric point (typically pH 2.5–3.0). Alternatively,1 bypasses the free-acid solubility issue entirely, often improving recovery yields from ~38% to near quantitative levels[1].

Q: I am observing a mixture of products during the base-catalyzed hydrolysis of halogenated pyrazine esters (e.g., methyl 5-chloropyrazine-2-carboxylate). How do I prevent this? A: The pyrazine ring is highly electron-deficient, making it an excellent substrate for nucleophilic aromatic substitution (


). When using strong bases like 

or

at elevated temperatures to hydrolyze the ester, the hydroxide ions competitively attack the halogenated positions, leading to the formation of 5-hydroxypyrazine-2-carboxylic acid instead of the desired chloro-acid. Actionable Insight: Switch to a milder base such as

in a purely aqueous system at ambient temperature.

provides sufficient nucleophilicity for ester cleavage but lacks the thermodynamic driving force to initiate

on the pyrazine ring, allowing for2[2].

Q: My enzymatic hydrolysis of 2-cyanopyrazine using whole cells is stalling at ~50% conversion. What is the mechanistic bottleneck? A: Enzymatic conversion using nitrilase-expressing whole cells (e.g., Stenotrophomonas sp. or Agrobacterium sp.) is highly regioselective but prone to product inhibition. As pyrazine-2-carboxylic acid accumulates, it lowers the local pH, which can denature the nitrilase active site[3]. Furthermore, extended incubation with growing cells can trigger secondary catabolic pathways, such as4[4]. Actionable Insight:5 to decouple biomass generation from the biotransformation[5]. Implement an automated pH stat to strictly maintain pH 7.0–7.5 to mitigate toxicity.

Q: Can I use acid catalysis instead of base catalysis for pyrazine ester hydrolysis? A: While acid catalysis (e.g., refluxing in 6M HCl) is chemically viable, it is generally avoided for pyrazine carboxylic acids. The elevated temperatures required for acid-catalyzed ester cleavage supply enough thermal energy to trigger the decarboxylation of the resulting pyrazinoic acid, significantly reducing your yield. Base catalysis at ambient temperatures is thermodynamically safer.

Validated Experimental Protocols

Protocol A: Green Base-Catalyzed Hydrolysis of Methyl 5-Chloropyrazine-2-carboxylate

Causality Focus: Utilizing


 in water avoids organic solvents and prevents 

side reactions that degrade the halogenated ring[2].
  • Dispersion: Suspend 10 mmol of methyl 5-chloropyrazine-2-carboxylate in 20 mL of deionized water. (Note: The ester is initially insoluble, creating a heterogeneous suspension).

  • Catalysis: Add 12 mmol (1.2 eq) of

    
     in a single portion. Stir vigorously at 25°C.
    
  • Self-Validation Check: Monitor the reaction visually. As the ester hydrolyzes to the highly soluble lithium pyrazine-2-carboxylate salt, the opaque suspension will transition into a transparent, clear solution (typically within 2–4 hours).

  • Precipitation: Cool the solution to 0–5°C in an ice bath. Slowly add 1M

    
     dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 (the isoelectric point).
    
  • Isolation: Filter the resulting white precipitate under vacuum, wash with 5 mL of ice-cold water, and dry overnight in a vacuum desiccator.

Protocol B: Enzymatic Hydrolysis of 2-Cyanopyrazine

Causality Focus: Using resting cells prevents secondary metabolism (over-oxidation) of the target product[5].

  • Biocatalyst Preparation: Harvest Agrobacterium sp. or Stenotrophomonas sp. cells via centrifugation and wash twice with 50 mM phosphate buffer (pH 7.2) to obtain resting cells.

  • Reaction Initiation: Resuspend the resting cells in 50 mM phosphate buffer to an

    
     of 20. Add 2-cyanopyrazine to a final concentration of 100 mM.
    
  • Incubation: Incubate the mixture at 30°C with orbital shaking at 200 rpm. Maintain aerobic conditions to support overall cell stability.

  • Self-Validation Check: Pull 100 µL aliquots hourly, centrifuge, and analyze the supernatant via HPLC (UV detection at 268 nm). The reaction is complete when the nitrile peak vanishes and the more polar carboxylic acid peak plateaus.

  • Purification: Centrifuge at 10,000 x g for 15 minutes to pellet the biomass. Adjust the supernatant to pH 2.5 to precipitate the pyrazine-2-carboxylic acid.

Quantitative Yield Comparison

SubstrateHydrolysis MethodReagent / CatalystTemp (°C)Yield (%)Primary Mechanistic Challenge
Methyl 5-chloropyrazine-2-carboxylateChemical (Base)LiOH in H₂O25>90%

of chlorine if strong base is used[2]
2-CyanopyrazineEnzymaticNitrilase (Resting cells)3085–95%Product inhibition / pH drop[5]
Alkyl pyrazine estersChemical (Base)NaOH in MeOH/H₂O6038–100%Isolation difficulties due to high aqueous solubility[1]
Pyrazine-2-carboxamideChemical (Acid)6M HCl10060–70%Thermal decarboxylation of the product

References

  • He, H.-Q., Chang, Y.-W., Xu, W.-M., & Liu, F.-M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. 2

  • Pancechowska-Ksepko, D., et al. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC / NIH. 1

  • Rajini. Catabolism of pyrazine-2-carboxylate by a newly isolated strain of Stenotrophomonas sp. HCU1. University of Hyderabad. 3

  • Process for the preparation of 2-cyano-5-hydroxypyrazine (WO2001009365A1). Google Patents.5

  • Biocatalysis: Pyrazinecarboxylic acid formed as an intermediate. Green Chemistry. 4

Sources

Troubleshooting

preventing decarboxylation of 6-Bromo-3-chloropyrazine-2-carboxylic acid

Technical Support Center: 6-Bromo-3-chloropyrazine-2-carboxylic acid Introduction 6-Bromo-3-chloropyrazine-2-carboxylic acid is a critical building block in contemporary drug discovery and development, prized for its uti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Bromo-3-chloropyrazine-2-carboxylic acid

Introduction

6-Bromo-3-chloropyrazine-2-carboxylic acid is a critical building block in contemporary drug discovery and development, prized for its utility in synthesizing a range of biologically active molecules. However, its structural features—a highly electron-deficient pyrazine ring substituted with two halogens—render it susceptible to premature decarboxylation under common laboratory conditions. This loss of the carboxylic acid moiety can lead to failed reactions, low yields, and the formation of difficult-to-remove impurities, posing a significant challenge for researchers.

This guide provides a comprehensive technical resource for scientists and drug development professionals encountering issues with the stability of this reagent. We will delve into the mechanisms of decarboxylation, offer detailed troubleshooting advice in a direct question-and-answer format, and present validated protocols to ensure the successful application of this versatile compound in your synthetic endeavors.

Understanding the Challenge: The Mechanism of Decarboxylation

The decarboxylation of 6-Bromo-3-chloropyrazine-2-carboxylic acid is primarily driven by the high electron deficiency of the pyrazine ring. The two nitrogen atoms, along with the electron-withdrawing bromine and chlorine substituents, create a powerful "electron sink."[1][2][3] This electronic environment destabilizes the C-C bond between the pyrazine ring and the carboxyl group, lowering the activation energy required for CO2 to be eliminated.

Heating is a major contributor, as it provides the necessary energy to overcome this activation barrier.[4][5] The reaction is thought to proceed through the formation of a zwitterionic intermediate, which then readily expels carbon dioxide. Unlike β-keto acids, which undergo decarboxylation via a cyclic transition state, heteroaromatic carboxylic acids like this one follow a mechanism influenced by the electronic properties of the ring itself.[6][7]

Frequently Asked Questions (FAQs)

Here we address common issues and questions regarding the handling and use of 6-Bromo-3-chloropyrazine-2-carboxylic acid.

Q1: My reaction to form an amide bond is failing, and I'm recovering the decarboxylated byproduct (2-Bromo-5-chloropyrazine). What is happening?

A1: This is a classic sign of premature decarboxylation. The conditions you are using for the amide coupling are likely too harsh, causing the starting material to decompose before it can react with your amine. The most common culprits are excessive heat and prolonged reaction times. Aromatic acids with strong electron-withdrawing groups are particularly prone to decarboxylation when heated.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Amide coupling reactions should be initiated at 0 °C and allowed to warm slowly to room temperature. Avoid any deliberate heating unless absolutely necessary and all other options have been exhausted.

  • Choose an Appropriate Activation Reagent: For this electron-deficient system, a highly reactive acyliminium ion intermediate is desirable. Using a coupling cocktail like EDC/HOBt with DMAP as a catalyst can be effective.[8] Uronium-based reagents such as HATU are also excellent choices for rapid activation at low temperatures.[9][10]

  • Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Extended reaction times, even at room temperature, can promote slow decarboxylation.

Q2: Can I use a strong base like sodium hydroxide or potassium carbonate in my reaction?

A2: It is strongly advised to avoid strong inorganic bases. While a base is needed to deprotonate the amine and neutralize the acid formed during coupling, strong bases can facilitate decarboxylation.[4][11] The formation of the carboxylate salt, especially under heated conditions, can promote the elimination of CO2. Furthermore, the pyrazine ring is susceptible to nucleophilic substitution, and harsh basic conditions could lead to other unwanted side reactions.

Recommended Bases:

  • Use a non-nucleophilic, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[9] These are sufficient to facilitate the coupling reaction without aggressively promoting decarboxylation.

Q3: What are the best solvents to use for reactions involving this acid?

A3: The choice of solvent is critical. High-boiling point polar aprotic solvents should be used with extreme caution.

Solvent Recommendations:

SolventBoiling Point (°C)SuitabilityRationale
Dichloromethane (DCM)39.6Excellent Low boiling point, good solubility for starting materials and coupling reagents. Ideal for reactions at or below room temperature.
Acetonitrile (ACN)81.6Good Suitable for many coupling reactions, but care must be taken to control the temperature.
Tetrahydrofuran (THF)66Good Another good low-boiling point option. Ensure it is anhydrous.
N,N-Dimethylformamide (DMF)153Use with Caution While it can aid solubility, its high boiling point presents a significant risk. If used, the reaction must be maintained at a low temperature (0 °C to RT) and monitored diligently. A patent suggests DMF can be used for decarboxylation at higher temperatures (85-150 °C), highlighting the risk.[12]

Q4: How should I store 6-Bromo-3-chloropyrazine-2-carboxylic acid to ensure its long-term stability?

A4: Proper storage is essential to prevent degradation over time.

  • Temperature: Store in a tightly sealed container in a refrigerator (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect from moisture and air.

  • Location: Keep in a dry, well-ventilated place away from heat sources and incompatible materials.[13]

Troubleshooting Guide: A Systematic Approach

Use this guide to diagnose and resolve issues related to decarboxylation.

Symptom / Observation Potential Cause Recommended Solution
Low or no yield of desired product; main isolate is 2-Bromo-5-chloropyrazine. High reaction temperature.Immediately switch to a low-temperature protocol (start at 0 °C). Avoid heating above room temperature.
Prolonged reaction time.Monitor the reaction every 1-2 hours. Work up as soon as the starting acid is consumed.
Inefficient coupling reagent.Use a high-efficiency coupling reagent like HATU or a combination of EDC/HOBt/DMAP to ensure rapid amide formation.[8][9]
Multiple unidentified byproducts observed by LC-MS. Use of strong inorganic base (e.g., K₂CO₃, NaOH).Switch to a hindered organic base like DIPEA or TEA.[9]
Reaction solvent is too high-boiling (e.g., DMF, DMSO) and temperature control is poor.Change the solvent to DCM or THF. If DMF is required for solubility, maintain strict temperature control with an ice bath.
Starting material is consumed, but no desired product is formed. Decarboxylation is occurring faster than the coupling reaction.Pre-activate the carboxylic acid. Stir the acid, coupling reagent (e.g., HATU), and base for 15-20 minutes at 0 °C before adding the amine.[9] This creates the activated ester, which should react instantly with the amine.

Recommended Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Preferred Method)

This protocol is highly efficient and minimizes the risk of decarboxylation by enabling rapid amide bond formation at low temperatures.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-3-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous Dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and stir the mixture for 15 minutes at 0 °C to pre-activate the acid.

  • Add the desired amine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and reliable alternative to HATU.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add 6-Bromo-3-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous Dichloromethane (DCM).

  • Add the amine (1.1 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work up and purify as described in Protocol 1.

Visualizing the Process

Decarboxylation Mechanism

The following diagram illustrates the proposed mechanism for the thermal decarboxylation of the pyrazine carboxylic acid. The electron-deficient ring facilitates the cleavage of the C-COOH bond.

G cluster_0 Mechanism Start 6-Bromo-3-chloropyrazine- 2-carboxylic acid TS Zwitterionic Transition State Start->TS Heat (Δ) (Rate-determining step) Product 2-Bromo-5-chloropyrazine TS->Product Elimination CO2 CO₂ TS->CO2 Elimination

Caption: Proposed mechanism of thermal decarboxylation.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving decarboxylation issues during an amide coupling reaction.

G Start Reaction Start: Amide Coupling Check Is Decarboxylated Byproduct Observed? Start->Check Temp Is Reaction Heated? Check->Temp Yes Success Problem Solved Check->Success No Base Is Base Strong (e.g., NaOH, K₂CO₃)? Temp->Base No Sol1 Action: Lower Temp to 0°C -> RT Temp->Sol1 Yes Reagent Is Coupling Reagent Slow (e.g., DCC alone)? Base->Reagent No Sol2 Action: Switch to DIPEA or TEA Base->Sol2 Yes Sol3 Action: Use HATU or EDC/HOBt/DMAP Reagent->Sol3 Yes Reagent->Success No Sol1->Success Sol2->Success Sol3->Success

Caption: Troubleshooting flowchart for decarboxylation.

References
  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. (2021). PMC. Available at: [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Available at: [Link]

  • Cheeseman, G. W. H., & Werstiuk, E. S. G. (n.d.). Pyrazines. Science of Synthesis.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? (n.d.). LNEYA Industrial Chillers Manufacturer. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: [Link]

  • Ali, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

  • 10.9: Decarboxylations. (2022). Chemistry LibreTexts. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

  • Miniyar, P., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Bentham Science.
  • Cee, V. J., et al. (2011). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. PMC. Available at: [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.
  • Ketonic decarboxylation. (n.d.). Wikipedia. Available at: [Link]

  • Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Boll, M., et al. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-Bromo-3-chloropyrazine-2-carboxylic Acid

[1] Executive Summary: The Stability Profile 6-Bromo-3-chloropyrazine-2-carboxylic acid is a highly functionalized, electron-deficient heteroaromatic scaffold. While valuable as a pharmaceutical intermediate (often in an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Stability Profile

6-Bromo-3-chloropyrazine-2-carboxylic acid is a highly functionalized, electron-deficient heteroaromatic scaffold. While valuable as a pharmaceutical intermediate (often in antiviral synthesis), it exhibits a bimodal instability profile that researchers must manage proactively.

Unlike simple benzoic acids, this molecule is prone to two distinct degradation pathways driven by the electron-withdrawing nature of the pyrazine ring and the halogen substituents:

  • Thermal Decarboxylation: Loss of

    
     (Mass shift: -44 Da).
    
  • Nucleophilic Aromatic Substitution (

    
    ):  Hydrolysis of the C3-Chlorine or C6-Bromine (Mass shift: -18.5 Da / +16 Da).
    

This guide provides the protocols necessary to stabilize this compound in solution and troubleshoot degradation artifacts.

Critical Workflow: Dissolution & Solvent Selection[1][2]

The Issue: Users often report precipitation upon dilution into aqueous buffers or degradation in nucleophilic solvents.

Recommended Solvent Systems
SolventSuitabilityStability RiskHandling Protocol
DMSO High Low (at RT)Preferred for Stock. Store at -20°C. Avoid heating >40°C to prevent oxidative degradation.
DMF HighModerateGood alternative to DMSO, but commercial DMF often contains amine impurities that can catalyze

. Use fresh, anhydrous DMF.
Methanol ModerateHigh Avoid for storage. The carboxylic acid can undergo Fischer esterification or nucleophilic attack by methoxide if base is present.
Water LowCritical Insoluble at acidic pH. Soluble at pH > 7, but rapidly hydrolyzes . Only use for immediate biological assays.
Diagram 1: Solvent & Stability Decision Tree

Use this logic flow to determine the correct solvent system for your application.

StabilityTree Start Start: Dissolution Strategy Stock Stock Solution Prep Start->Stock Assay Biological Assay (Aqueous) Start->Assay DMSO Use DMSO (Anhydrous) Store -20°C Stock->DMSO Standard CheckpH Check Buffer pH Assay->CheckpH Acidic pH < 5 (Precipitation Risk) CheckpH->Acidic Low Solubility Basic pH > 8 (Hydrolysis Risk) CheckpH->Basic Cl/Br Displacement Neutral pH 6-7.5 (Optimal Window) CheckpH->Neutral Use Immediately

Caption: Decision matrix for solvent selection. Note the narrow stability window in aqueous media.

Troubleshooting Guide: Degradation Artifacts

Issue A: "I see a new peak at M-44 in my LC-MS."

Diagnosis: Thermal Decarboxylation. Pyrazine-2-carboxylic acids are inherently unstable towards heat. The electron-withdrawing halogens at C3 and C6 destabilize the C2-carboxylate, lowering the activation energy for


 loss. This forms 2-bromo-5-chloropyrazine  (or its isomer).
  • Trigger: Heating the solution above 50°C (e.g., to aid dissolution) or acidic conditions.

  • Mechanism: The protonated acid facilitates the loss of carbon dioxide.[1]

  • Corrective Action:

    • Never heat to dissolve. Use sonication instead.

    • Avoid acidic mobile phases (0.1% TFA) if the sample sits in the autosampler for >12 hours. Switch to ammonium acetate (pH 5-6).

Issue B: "My compound mass shifted from 237 to 219 (or +16 Da shift)."

Diagnosis: Hydrolysis (SNAr) at C3. The C3-Chlorine is activated by the adjacent ring nitrogen and the electron-withdrawing carboxylic acid (ortho-effect). In basic media (pH > 8), hydroxide ions rapidly displace the chlorine to form 6-bromo-3-hydroxypyrazine-2-carboxylic acid .

  • Trigger: Storing in PBS (pH 7.4) for >24 hours or using basic buffers (Tris, Carbonate).

  • Self-Validation Test:

    • Take an aliquot of your stock.[2]

    • Add 1M NaOH (1 equivalent).

    • Run LC-MS at t=5 min. If the parent peak vanishes and the +16 Da peak grows, your system is pH-sensitive.

Diagram 2: Degradation Pathways

Visualizing the competing degradation mechanisms based on environmental conditions.

Degradation Parent 6-Bromo-3-chloropyrazine- 2-carboxylic acid (MW: ~237) Heat Heat (>50°C) or Acid Parent->Heat Base Base (pH > 8) or Nucleophiles Parent->Base Decarb Product A: Decarboxylation (Loss of CO2) MW: ~193 (M-44) Heat->Decarb Irreversible Hydrolysis Product B: C3-Hydrolysis (Cl -> OH) MW: ~219 (M-Cl+OH) Base->Hydrolysis Fast SNAr

Caption: The two primary degradation pathways. Path A is thermally driven; Path B is chemically driven by pH.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a cellular assay with 10% FBS? A: Yes, but with strict time constraints. Serum contains esterases and nucleophiles. While the carboxylic acid is not an esterase substrate, the proteins (albumin) can catalyze the hydrolysis of the C3-Cl bond.

  • Protocol: Prepare the dosing solution immediately before addition. Do not store the intermediate dilution in media for >1 hour.

Q2: Why does the color of the solution change from yellow to orange over time? A: This indicates the formation of the 3-hydroxy derivative (via hydrolysis) or photonucleophilic substitution if exposed to light. Pyrazines are chromophores; modifying the substituents shifts the UV-Vis absorption (


).
  • Fix: Store all solutions in amber glass vials to prevent photolytic dehalogenation.

Q3: Is the bromine or chlorine more reactive? A: In this specific scaffold, the C3-Chlorine is significantly more reactive toward nucleophilic substitution than the C6-Bromine.

  • Reasoning: The C3 position is ortho to the electron-withdrawing carboxylic acid group and adjacent to a ring nitrogen, creating a "perfect storm" of electrophilicity. The C6-Bromine is less activated.

References & Grounding

  • Pyrazine Stability & Decarboxylation:

    • Principle: Pyrazine-2-carboxylic acids undergo thermal decarboxylation, a process accelerated by electron-withdrawing substituents.

    • Source: Sato, K., et al. "Decarboxylative Functionalization of Carboxylic Acids." Osaka University Research. (General mechanism validation).

  • Nucleophilic Substitution (SNAr) on Chloropyrazines:

    • Principle: The 3-position of pyrazine-2-carboxylic acid derivatives is highly activated for SNAr, often leading to hydrolysis in basic conditions.

    • Source: "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide." MDPI Molecules, 2017.

  • Solubility & Handling of Halogenated Pyrazines:

    • Principle: Halogenated pyrazine carboxylic acids require polar aprotic solvents (DMSO) and are unstable in nucleophilic protic solvents (Water/Methanol) over time.

    • Source: "Stability issues of 6-Fluoro-pyrazine-2-carboxylic acid in solution." BenchChem Technical Guide.

Sources

Troubleshooting

removing impurities from halogenated pyrazine synthesis

Technical Support Center: Halogenated Pyrazine Synthesis Subject: Troubleshooting Impurity Removal & Purification Protocols Ticket ID: PYR-HAL-0042 Status: Open Assigned Specialist: Senior Application Scientist Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Pyrazine Synthesis Subject: Troubleshooting Impurity Removal & Purification Protocols Ticket ID: PYR-HAL-0042 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Halogenated Pyrazine Technical Support Hub. You are likely here because your pyrazine synthesis—whether via POCl₃ chlorination or direct halogenation—has yielded a "black tar," a mixture of inseparable isomers, or a product that degrades upon standing.

Halogenated pyrazines are deceptively simple. The electron-deficient ring makes them weak bases, yet they are prone to rapid hydrolysis and polymerization if handled incorrectly. This guide moves beyond standard textbook procedures to address the causality of impurities and provides self-validating protocols for their removal.

Module 1: The Chemistry of Contamination

To remove an impurity, you must understand its genesis. In the synthesis of 2-chloropyrazine or 2,6-dichloropyrazine, three primary impurity classes undermine purity:

  • Hydrolysis Byproducts (Hydroxypyrazines):

    • Source: Incomplete removal of POCl₃ or moisture ingress.

    • Mechanism: Halogenated pyrazines are susceptible to nucleophilic attack by water, reverting to the thermodynamic sink: the hydroxypyrazine (tautomer of pyrazinone).

    • Impact: These are often insoluble solids that crash out during workup, trapping product in emulsions.

  • Regioisomers (The 2,3- vs. 2,6- Dilemma):

    • Source: Direct chlorination of 2-chloropyrazine.[1]

    • Mechanism: The first chlorine deactivates the ring. The second chlorine prefers the 6-position (meta-like) due to electronic repulsion at the 3-position (ortho-like). However, temperature fluctuations can shift this ratio, leading to difficult-to-separate 2,3-dichloropyrazine mixtures.

    • Physical Property Variance: 2,6-dichloropyrazine is typically a solid (mp ~53°C), whereas 2,3-dichloropyrazine is a liquid or low-melting solid (mp ~23°C).

  • Phosphorus Residues:

    • Source: Use of POCl₃.

    • Mechanism: Formation of stable Pyrazine-POCl₃ adducts or viscous polyphosphoric acids during improper quenching.

Visualizing the Impurity Landscape

ImpurityPathways Start Hydroxypyrazine (Starting Material) Inter Phosphoryl Intermediate Start->Inter Activation POCl3 POCl3 / PCl5 Product 2-Chloropyrazine (Target) Inter->Product Cl- Substitution Residue Polyphosphoric Acid Tar Inter->Residue Improper Quench Imp1 Hydroxypyrazine (Reversion) Product->Imp1 H2O (Hydrolysis) Imp2 Dichloropyrazine (Over-reaction) Product->Imp2 Excess Cl2/Temp > 100°C Imp3 Bipyrazines (Dimerization) Product->Imp3 Radical/Metal coupling

Caption: Pathways of impurity generation during POCl₃ mediated chlorination of hydroxypyrazines.

Module 2: Troubleshooting Synthesis (Prevention)

Q: My reaction mixture turned into a black, viscous tar upon adding water. What happened? A: You likely experienced a "runaway hydrolysis" of excess POCl₃.

  • The Cause: Adding water directly to a POCl₃ reaction creates phosphoric acid and HCl gas rapidly. The heat generated degrades the pyrazine product into carbonaceous tar (polymerization).

  • The Fix: Always use a "Reverse Quench." Pour the reaction mixture slowly into a vigorously stirred ice/sodium acetate slurry. Never add water to the reaction flask.

Q: I cannot separate 2,3-dichloropyrazine from 2,6-dichloropyrazine by distillation. A: Their boiling points are too close (~1-2°C difference).

  • The Fix: Exploit Symmetry-Driven Crystallization . 2,6-dichloropyrazine is highly symmetrical and packs well in a crystal lattice.

  • Protocol: Cool the mixture to 0–5°C. The 2,6-isomer will often precipitate as white needles, while the 2,3-isomer remains in the "mother liquor" oil.

Q: My product contains starting material (Aminopyrazine) even after extraction. A: You likely treated the pyrazine as a standard amine.

  • The Cause: Halogenated pyrazines are extremely weak bases (pKa < 1.0). Aminopyrazines are stronger bases (pKa ~3.0).

  • The Fix: Use an Acid Wash . Washing the organic layer with 1N HCl will protonate and extract the aminopyrazine into the aqueous layer, while the halogenated pyrazine (too weak to protonate) remains in the organic layer.

Module 3: Purification Protocols (Remediation)

Protocol A: The "Reverse Quench" (Safety & Yield Critical)

Target: Removal of Phosphorus residues without degradation.

  • Preparation: In a separate large beaker, prepare a slurry of crushed ice (500g per 100mL POCl₃) and Sodium Acetate or Sodium Bicarbonate.

    • Why Acetate? It buffers the solution, preventing the pH from dropping too low, which can trigger acid-catalyzed hydrolysis of the pyrazine chloride [1].

  • Addition: Transfer the reaction mixture (still warm/liquid) into a dropping funnel.

  • Execution: Dropwise add the reaction mix into the vigorous ice slurry. Maintain internal temp < 20°C.

  • Verification: The mixture should remain a fluid suspension, not a sticky tar.

Protocol B: Separation of Regioisomers (2,6- vs 2,3-DCP)

Target: Isolating the symmetric 2,6-isomer.

Parameter2,6-Dichloropyrazine2,3-Dichloropyrazine
Melting Point ~53–55°C (Solid)~23–25°C (Liquid/Semi-solid)
Symmetry High (C2v)Low (Cs)
Solubility (Hexane) ModerateHigh

Step-by-Step:

  • Concentration: Evaporate the extraction solvent (DCM or Ethyl Acetate) until a concentrated oil remains.

  • Solvent Switch: Add a minimal amount of hot hexane or petroleum ether (just enough to dissolve the oil at 40°C).

  • Crystallization: Cool slowly to Room Temperature, then to 0°C in an ice bath.

  • Filtration: 2,6-Dichloropyrazine will crystallize as white needles. Filter rapidly (cold). The filtrate contains the 2,3-isomer [2].[2]

Protocol C: The Acid-Wash Purification

Target: Removing unreacted aminopyrazines or hydroxypyrazines.

PurificationLogic Crude Crude Reaction Mix (Organic Layer) AcidWash Wash with 1N HCl Crude->AcidWash Separation Phase Separation AcidWash->Separation AqLayer Aqueous Layer (Contains Aminopyrazine HCl) Separation->AqLayer Impurities OrgLayer Organic Layer (Contains Halogenated Pyrazine) Separation->OrgLayer Product BaseWash Wash with NaHCO3 (Neutralize trace acid) OrgLayer->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry

Caption: Decision matrix for acid-base purification of halogenated pyrazines.

Protocol:

  • Dissolve crude material in Ethyl Acetate.

  • Wash 2x with 1N HCl .

    • Mechanism:[1][3] The electron-withdrawing halogens render the pyrazine ring non-basic. It will not protonate. Impurities like aminopyrazine will protonate and migrate to the water phase.

  • Wash 1x with Brine/NaHCO₃ to remove residual acid.

  • Dry over MgSO₄.

Module 4: Analytical Verification

Q: How do I confirm I have the 2,6-isomer and not the 2,3-isomer?

1. 1H NMR Spectroscopy:

  • 2,6-Dichloropyrazine: Shows a singlet (2 equivalent protons) around δ 8.5–8.8 ppm.

  • 2,3-Dichloropyrazine: Shows two doublets (2 non-equivalent protons) around δ 8.3 and 8.5 ppm (coupling constant J ~ 2.5 Hz).

2. GC-MS:

  • While molecular weights are identical, the 2,6-isomer typically elutes earlier on non-polar columns due to higher symmetry and lower dipole moment compared to the 2,3-isomer.

References

  • United States Patent Office. (1966). Process for the preparation of 2,6-dichloropyrazine. US Patent 3,291,802.[2]

  • National Institutes of Health (NIH). (2025). 2,6-Dichloropyrazine Compound Summary. PubChem.[4] [Link]

  • Organic Syntheses. (2016). Synthesis of alpha-Carbolines via Pd-Catalyzed Amination (Mentions 2,3-dichloropyrazine handling). Org. Synth. 2016, 93, 272-285. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in Pyrazine Amide Coupling

Welcome to the Technical Support Center for Pyrazine Amide Coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this often-tricky transform...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine Amide Coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this often-tricky transformation. As a Senior Application Scientist, I've seen firsthand how the unique electronic properties of pyrazines can lead to frustratingly low yields or failed reactions. This resource is structured to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem

This section addresses the fundamental reasons for low reactivity in pyrazine amide coupling, providing the foundational knowledge needed for effective troubleshooting.

Q1: Why is my pyrazine amide coupling reaction so sluggish compared to other amide couplings?

The primary reason lies in the inherent electronic nature of the pyrazine ring. Pyrazine is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This has two major consequences for the amide coupling reaction:

  • Reduced Nucleophilicity of Aminopyrazines: The electron-withdrawing character of the pyrazine ring significantly decreases the electron density on the exocyclic amino group.[1] This makes the amine a weaker nucleophile and less reactive towards the activated carboxylic acid intermediate.

  • Deactivation of Pyrazine Carboxylic Acids: Similarly, the electron-deficient ring deactivates the carboxyl group, making it more difficult to activate. The inductive effect of the ring nitrogens pulls electron density away from the carbonyl carbon, making it less susceptible to attack by the coupling reagent.

Essentially, you are often trying to couple a poor nucleophile (the aminopyrazine) with a carboxylic acid that is difficult to activate.

Q2: I'm using standard coupling reagents like HATU or EDC/HOBt, but the reaction is still failing. What's going on?

While reagents like HATU, HBTU, and EDC/HOBt are powerful and versatile, they can be inefficient when dealing with severely electron-deficient amines like many aminopyrazines.[2][3] The issue often isn't a failure of the coupling reagent to activate the carboxylic acid, but rather that the resulting activated intermediate (e.g., an HOBt-ester) is not electrophilic enough to be attacked by the poorly nucleophilic aminopyrazine.[2] You may observe the formation of the activated ester by LCMS, but the final coupling step does not proceed to completion.

Q3: Can steric hindrance also be a factor?

Absolutely. While electronic effects are often the primary hurdle, steric hindrance from substituents on either the pyrazine ring or the coupling partner can exacerbate the problem. Bulky groups near the reacting centers (the amine or the carboxylic acid) will sterically shield them, making it more difficult for the coupling reagents and the reaction partners to approach each other effectively.

Part 2: Troubleshooting Guides & Alternative Protocols

When standard methods fail, a change in strategy is required. This section provides a logical troubleshooting workflow and detailed alternative protocols that have proven successful for challenging pyrazine systems.

Troubleshooting Decision Workflow

Use this diagram to guide your troubleshooting process when encountering low yields.

G cluster_0 Initial Checks cluster_1 Advanced Strategies start Low Yield in Pyrazine Amide Coupling check_purity Verify Starting Material Purity & Anhydrous Conditions start->check_purity standard_reagents Standard Coupling Reagents Failed? (e.g., HATU, EDC/HOBt) check_purity->standard_reagents Purity Confirmed strategy1 Strategy 1: Enhance Standard Conditions (EDC/DMAP/cat. HOBt) standard_reagents->strategy1 Yes strategy2 Strategy 2: Highly Reactive Intermediates (Acyl Halide Formation) strategy1->strategy2 Still Low Yield strategy3 Strategy 3: Alternative Activation (MsCl/NMI) strategy2->strategy3 Still Low Yield / Substrate Incompatible strategy4 Strategy 4: Alternative Starting Material (Aminolysis of Pyrazine Esters) strategy3->strategy4 Still Low Yield / Reagents Unavailable G cluster_0 EDC/HOBt/DMAP Pathway A Pyrazine-COOH + EDC B O-Acylisourea (Unstable) A->B C HOBt-Ester B->C + HOBt D N-Acylpyridinium Ion (Highly Reactive) C->D + DMAP - HOBt F Product Amide D->F + Aminopyrazine - DMAP E Aminopyrazine E->F

Sources

Troubleshooting

Technical Support Center: Pyrazine Acid Storage &amp; Handling

Executive Summary: The "Moisture Paradox" Researchers often misclassify Pyrazine-2-carboxylic acid (PCA) and its derivatives (e.g., 5-methylpyrazine-2-carboxylic acid).[1] While they are not "water-reactive" in the viole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Moisture Paradox"

Researchers often misclassify Pyrazine-2-carboxylic acid (PCA) and its derivatives (e.g., 5-methylpyrazine-2-carboxylic acid).[1] While they are not "water-reactive" in the violent sense (like acid chlorides), they are critically hygroscopic and chemically labile in the presence of moisture.[1]

The Scientific Reality:

  • Stoichiometric Drift: These acids readily form non-stoichiometric hydrates. A "dry" weighing of 100 mg might actually contain 15% water by mass, leading to gross under-loading of reagents in coupling reactions (e.g., amide bond formation for Pyrazinamide analogs).[1]

  • Facilitated Decarboxylation: The electron-deficient pyrazine ring weakens the C-C bond between the ring and the carboxyl group. Moisture, combined with even mild heat (>40°C), lowers the activation energy for decarboxylation, releasing

    
     and leaving behind the pyrazine parent [1, 4].[1]
    

Core Storage Protocol: The "Gold Standard"

Do not rely on standard cabinet storage. Follow this protocol to maintain >99% purity and accurate stoichiometry.

A. The Storage Triad
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Retards spontaneous decarboxylation and N-oxide formation (yellowing).[1]
Atmosphere Argon or

Displaces atmospheric moisture. Argon is heavier than air, providing a better "blanket" for opened bottles.
Container Amber Glass + Parafilm Amber glass prevents photo-oxidation.[1] Plastic bottles are permeable to moisture over months; glass is not.
B. The "Double-Desiccation" System

For long-term storage (>1 month), use a nested system:

  • Primary: The acid is in a screw-cap amber vial, taped with Parafilm.

  • Secondary: Place the vial inside a larger jar containing activated silica gel or molecular sieves (4Å).

  • Indicator: Include a cobalt-free humidity indicator card in the secondary jar.

Logic & Workflows (Visualized)

Figure 1: Storage Decision Matrix

Caption: Logical workflow for determining the correct storage state based on usage frequency and material condition.

StorageLogic Start New/Existing Pyrazine Acid CheckState Check Physical State Start->CheckState IsClumped Is it clumped/sticky? CheckState->IsClumped IsColored Is it Yellow/Brown? IsClumped->IsColored No DryIt ACTION: Vacuum Dry (<40°C, 4-6 hours) IsClumped->DryIt Yes (Hydrates) Discard ACTION: Discard (Irreversible Oxidation) IsColored->Discard Yes (Degraded) UsageFreq Usage Frequency? IsColored->UsageFreq No (Pure) DryIt->UsageFreq Post-Drying Daily Daily Use: Desiccator Cabinet (RT) UsageFreq->Daily High Freq LongTerm Long Term: Fridge (2-8°C) + Parafilm UsageFreq->LongTerm Low Freq

Figure 2: Degradation Pathways

Caption: The two primary enemies of pyrazine acids: Moisture-assisted decarboxylation and oxidative N-oxide formation.[1]

Degradation Acid Pyrazine-2-Carboxylic Acid (White Powder) Hydrate Hydrate Formation (Stoichiometry Error) Acid->Hydrate Hygroscopicity Oxide N-Oxide Impurities (Yellow/Brown Color) Acid->Oxide Slow Oxidation Water + H2O (Moisture) Heat + Heat (>40°C) Oxygen + O2 (Air/Light) Decarb Pyrazine (Liquid/Volatile) + CO2 Gas Hydrate->Decarb Facilitated Decarboxylation

[1][2][3]

Troubleshooting Guide (FAQ)

Category 1: Physical Appearance & Handling[4][5]

Q: My white powder has turned into a hard, sticky gum. Is it ruined?

  • Diagnosis: This is likely deliquescence . The acid has absorbed enough atmospheric moisture to dissolve in itself.

  • Fix: If the color is still white/off-white, it is chemically intact but physically compromised.[1]

    • Protocol: Dissolve the gum in a minimal amount of water, freeze-dry (lyophilize) it to recover the amorphous powder.[1] Alternatively, recrystallize from Ethanol/Water [3].

    • Warning: Do not heat-dry sticky gums in an oven >50°C; the water trapped inside will facilitate decarboxylation before it evaporates.

Q: The material has turned yellow or light brown.

  • Diagnosis: Oxidative Degradation .[2] Nitrogen heterocycles are prone to N-oxide formation upon exposure to light and air.

  • Fix: Discard. N-oxides are potent impurities that can poison palladium catalysts in downstream coupling reactions.[1] Recrystallization is rarely effective enough to remove trace N-oxides for pharma-grade applications.[1]

Category 2: Experimental Errors

Q: My coupling reaction (e.g., HATU/EDC) yield is consistently 10-15% lower than expected.

  • Root Cause: Water Weight Error. You are weighing "wet" acid. If you weigh 124 mg of PCA assuming it is 1.0 mmol, but it contains 15% water, you are actually only adding 0.85 mmol of active reactant.[1]

  • Validation: Perform a Karl Fischer (KF) titration on your solid before critical steps.

  • Workaround: If KF is unavailable, dry the solid under high vacuum (0.1 mbar) at room temperature for 4 hours before weighing.

Q: I see pressure buildup in my storage vial.

  • Root Cause: Decarboxylation. The acid is slowly decomposing into Pyrazine and releasing

    
     gas.
    
  • Immediate Action: Vent the vial in a fume hood. Check the storage temperature—this usually happens if the material was stored >25°C.

References

  • ChemicalBook. (2023). 2-Pyrazinecarboxylic acid Stability and Storage Standards. Retrieved from [1]

  • Fisher Scientific. (2021). Safety Data Sheet: Pyrazine-2-carboxylic acid. Retrieved from [1]

  • BenchChem. (2025).[2] Purification and Troubleshooting of Pyrazine Derivatives. Retrieved from [1]

  • Dunn, G. E., et al. (1977).[1] Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry.[3] (Mechanistic parallel for N-heterocyclic acid decarboxylation). Retrieved from [1]

  • Sigma-Aldrich. (2023). Handling Air- and Moisture-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

Sources

Optimization

handling light sensitivity of brominated pyrazine compounds

Welcome to the Technical Support Center: Halogenated Heterocycles Division . As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Halogenated Heterocycles Division . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Handling light-sensitive brominated pyrazines requires a fundamental understanding of their photophysics. This guide will equip you with the mechanistic causality behind their instability, field-proven troubleshooting matrices, and self-validating experimental protocols to ensure your drug development and synthetic workflows remain robust.

Mechanistic Overview: The Causality of Photodegradation

To troubleshoot brominated pyrazines, we must first understand why they degrade. The vulnerability lies in the carbon-bromine (C-Br) bond.

When a brominated pyrazine is exposed to ambient laboratory lighting, it absorbs ultraviolet (UV) and short-wavelength visible light, typically in the 180 nm to 500 nm range[1]. This photon absorption promotes the molecule into an excited electronic state (S1 or T1). Because the C-Br bond possesses a relatively low bond dissociation energy compared to the pyrazine ring's C-C or C-N bonds, this excited state rapidly undergoes homolytic cleavage [2].

This cleavage generates a highly reactive pyrazinyl radical and a bromine radical[2]. Once formed, these radicals act as chaotic intermediates, abstracting hydrogen atoms from surrounding solvent molecules (leading to reductive debromination) or triggering complex structural rearrangements, such as photochemical ring contractions to imidazoles[3][4]. Furthermore, polybrominated pyrazines (e.g., 2,5-dibromopyrazine) exhibit red-shifted absorption bands and lower excitation energies, making them exponentially more photosensitive than their monobrominated counterparts[5].

Troubleshooting Guide & FAQs

Issue 1: Inconsistent yields or unexplained impurities during palladium-catalyzed cross-coupling (e.g., Suzuki/Stille) of bromopyrazines.

  • Root Cause: Ambient fluorescent or LED laboratory lighting emits significant blue and UV wavelengths. This induces premature C-Br homolysis before the oxidative addition of the palladium catalyst can occur, destroying your starting material[1].

  • Solution: Eliminate all light sources emitting below 500 nm. Switch to amber-coated glassware for the reaction vessel. If working in a fume hood, apply UV-filtering amber films to the sash and utilize brown or red lighting (wavelengths > 500 nm) during setup[1].

Issue 2: Rapid degradation of brominated pyrazine stock solutions during HPLC/LC-MS analysis.

  • Root Cause: Transparent autosampler vials expose dilute analytical solutions to light. Furthermore, common mobile phases (like methanol or acetonitrile) can facilitate electron transfer or act as hydrogen donors for photogenerated radicals, accelerating degradation[3].

  • Solution: Mandate the use of amber HPLC vials[6]. If the analytical method permits, introduce a compatible radical scavenger (e.g., ascorbic acid) to the sample diluent to quench any radicals formed during brief light exposures[6].

Issue 3: Variable stability of the compound across different storage solvents.

  • Root Cause: The energy change in electron transfer between the solvent and the brominated heterocycle dictates the degradation kinetics. Solvents that easily donate electrons or hydrogen atoms accelerate the breakdown[3].

  • Solution: Avoid highly photosensitizing solvents like acetone for long-term storage. When photostability is paramount, store stock solutions in non-polar, non-protic solvents (like dry n-hexane or toluene) in a dark, desiccated environment[3][7].

Quantitative Data: Photodegradation Variables

The following table summarizes the quantitative impact of environmental variables on the photodegradation rates of brominated aromatic systems, allowing you to optimize your handling conditions.

VariableConditionRelative Degradation RateMechanistic Causality
Wavelength 180 – 400 nm (UV/Violet)High (k ≈ 0.17 - 0.30 min⁻¹)Direct energy overlap with π→π* and n→σ* electronic transitions, guaranteeing C-Br cleavage[3][5].
Wavelength > 500 nm (Brown/Red Light)Negligible Photons lack sufficient energy to overcome the C-Br bond dissociation threshold[1].
Solvent Acetone / MethanolHigh Facilitates rapid electron transfer and acts as a readily available hydrogen donor for radical quenching[3].
Solvent n-Hexane / TolueneLow (k ≈ 0.01 - 0.05 min⁻¹)Poor electron transfer medium; lacks easily abstractable protons, stalling the radical cascade[3].

Mandatory Visualization: Photodegradation Pathway

G A Brominated Pyrazine (Ground State) B Light Source (180 - 500 nm) A->B Photon Absorption C Excited State (S1/T1) A->C Excitation D Homolytic C-Br Cleavage C->D Low C-Br Bond Energy E Pyrazinyl + Br Radicals D->E F Photodegradation Products (Debromination / Ring Contraction) E->F Solvent H-Abstraction G Amber Glassware & >500nm Lighting G->B Blocks UV/Blue Light H Radical Scavengers (e.g., Ascorbic Acid) H->E Quenches Radicals

Fig 1: Photochemical C-Br cleavage pathway of bromopyrazines and targeted mitigation strategies.

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness in your results, you must employ a self-validating system. This protocol guarantees that any observed degradation is definitively isolated as a photochemical issue, rather than thermal instability or chemical incompatibility.

Step 1: Environmental Conditioning Turn off standard fluorescent/LED room lights. Illuminate the workspace exclusively with brown or red darkroom lighting (wavelengths > 500 nm)[1].

Step 2: Reagent Preparation & Scavenging Dissolve the brominated pyrazine in a non-polar solvent (e.g., dry toluene) if the chemistry allows[3]. If an aqueous or polar system is required, spike the solution with a non-cytotoxic/non-interfering radical scavenger such as ascorbic acid (1-5 mM) to protect against transient light exposure[6].

Step 3: Execution in Amber Vessels Transfer all solutions to amber-coated glassware or dark-colored opaque vials[6]. Ensure the containers are tightly sealed to prevent moisture ingress, which can exacerbate side reactions[7].

Step 4: System Validation (The "Dark Control") Crucial Step: Set up an identical, parallel reaction or stock solution. Wrap this control vessel entirely in heavy-duty aluminum foil[6]. Process both the experimental vial and the foil-wrapped control identically.

  • Validation Logic: If the experimental vial degrades but the foil-wrapped control remains pristine (>99% purity by LC-MS), you have successfully validated that the degradation is strictly photochemical. If both degrade, you must investigate thermal or hydrolytic instability.

Frequently Asked Questions (FAQs)

Q: Can I use standard borosilicate glassware since it blocks some UV light? A: No. While standard borosilicate glass blocks UV-B and UV-C, it readily transmits UV-A and visible blue light (300 nm – 500 nm). Because brominated pyrazines can undergo photodegradation at these longer wavelengths, borosilicate alone is insufficient[1]. Amber glass or foil is mandatory.

Q: Does the position of the bromine on the pyrazine ring affect its light sensitivity? A: Yes. The electronic properties of the pyrazine ring are highly dependent on substituent regiochemistry. Bromine atoms adjacent to electron-withdrawing groups or other nitrogens may exhibit different C-Br bond stretching dynamics in the excited state, altering the rate of reductive debromination[2][5].

Q: How should I handle the compound during solid-state weighing? A: Even in the solid state, brominated pyrazines are light-sensitive[7]. Weigh the compound quickly under subdued >500 nm lighting, and immediately return the bulk powder to a light-resistant container stored in a dark, dry location[7].

References

Sources

Reference Data & Comparative Studies

Validation

Analytical Profiling and 1H NMR Comparison Guide: 6-Bromo-3-chloropyrazine-2-carboxylic acid in DMSO-d6

Executive Summary & Mechanistic Context In advanced drug discovery, the precise structural validation of bifunctional building blocks is the foundation of successful synthetic campaigns. 6-Bromo-3-chloropyrazine-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In advanced drug discovery, the precise structural validation of bifunctional building blocks is the foundation of successful synthetic campaigns. 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS 1260665-53-9)[1] is a highly specialized scaffold frequently utilized in the development of complex therapeutics, such as melanocortin subtype-2 receptor (MC2R) antagonists[2].

From an application scientist's perspective, the value of this specific regioisomer lies in its orthogonal reactivity . The C3-chloro group is highly activated by the adjacent C2-carboxylic acid and the pyrazine ring nitrogens, making it primed for Nucleophilic Aromatic Substitution (SNAr) with amines[2]. Conversely, the C6-bromo group remains relatively inert during SNAr but serves as the ideal handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura arylation).

If the regioisomer (3-Bromo-6-chloropyrazine-2-carboxylic acid)[3] is inadvertently used, the synthetic sequence will fail: the SNAr reaction will displace the bromine, leaving the less reactive chlorine at C6, which stalls downstream cross-coupling. Therefore, rigorous


H NMR profiling is not just a purity check—it is a critical mechanistic gatekeeper.

Comparative Analytical Profile: Target vs. Impurities

To objectively evaluate the quality of a 6-Bromo-3-chloropyrazine-2-carboxylic acid batch, one must compare its


H NMR spectral features against its most common synthetic pitfalls: regioisomerization and debromination.

Note: The pyrazine ring in the target compound contains only a single proton at the C5 position, which appears as a sharp singlet in the aromatic region.

CompoundCAS NumberAromatic

H NMR Profile (DMSO-d

)
Structural & Synthetic Implication
6-Bromo-3-chloropyrazine-2-carboxylic acid 1260665-53-9[1]~8.95 ppm (Singlet, 1H) Target Scaffold: Validated for orthogonal SNAr (C3) and Suzuki (C6) reactivity.
3-Bromo-6-chloropyrazine-2-carboxylic acid 1260773-60-1[3]~8.88 ppm (Singlet, 1H) Regioisomer Impurity: Alters the synthetic route; SNAr will incorrectly displace the C3-Br.
3-Chloropyrazine-2-carboxylic acid 27398-39-6[4]~8.75 ppm (d, 1H), ~8.60 ppm (d, 1H) Debrominated Impurity: Critical failure; lacks the required handle for downstream cross-coupling.

High-Fidelity H NMR Acquisition Protocol (Self-Validating System)

To definitively distinguish between the target singlet at ~8.95 ppm and the regioisomer singlet at ~8.88 ppm, a high-resolution, self-validating NMR protocol must be employed.

Step 1: Sample Preparation
  • Action: Weigh 15.0 ± 0.5 mg of the pyrazine derivative and dissolve it entirely in 600 µL of anhydrous DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: DMSO-d

    
     is specifically chosen over CDCl
    
    
    
    because it efficiently disrupts the strong intermolecular hydrogen bonds formed by the C2-carboxylic acid. In non-polar solvents, these dimers cause extreme line broadening. The 15 mg mass ensures a high signal-to-noise (S/N) ratio for the single C5 proton without requiring excessive scan times.
Step 2: Instrument Tuning & Acquisition
  • Action: Acquire the spectrum at 298 K on a 400 MHz or 600 MHz spectrometer. Utilize a standard 30° excitation pulse sequence (zg30) with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds .

  • Causality: The isolated C5 proton on the pyrazine ring lacks adjacent protons, meaning it cannot undergo efficient dipole-dipole relaxation. Extending the D1 delay to 2.0 seconds ensures complete longitudinal relaxation (

    
    ) between scans, preventing signal saturation and guaranteeing that integration values are strictly quantitative.
    
Step 3: Internal Validation (The Self-Check Mechanism)
  • Action: Before interpreting the aromatic region, validate the spectrum by checking the residual solvent peaks. The DMSO-d

    
     pentet must be perfectly centered at 2.50 ppm. Next, locate the residual H
    
    
    
    O peak (typically at 3.33 ppm).
  • Causality: This is the self-validating step. If the H

    
    O peak is significantly broadened or shifted downfield (e.g., >3.5 ppm), it indicates high moisture content and active proton exchange with the -COOH group. Under these conditions, the broad carboxylic acid singlet (expected at ~13.8 ppm) will be completely obscured. If this occurs, the sample preparation is deemed invalid and must be repeated with fresh, anhydrous solvent.
    

Diagnostic Workflow for Regioisomer Differentiation

When the 1D


H NMR chemical shift is ambiguous (e.g., due to concentration-dependent shift variations), a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is required to map the connectivity of the C5 proton to the adjacent halogens.

NMR_Regioisomer_Analysis Acquisition Acquire 1H & 13C NMR in DMSO-d6 Evaluate1H Evaluate 1H Aromatic Region (Target: Singlet at ~8.95 ppm) Acquisition->Evaluate1H Decision Is the 1H shift definitive for C5-H assignment? Evaluate1H->Decision Yes Confirm 6-Bromo-3-chloro Regioisomer Decision->Yes Yes (Matches Reference) No Perform 2D HMBC Correlation Decision->No No (Ambiguous Shift) HMBC_Logic Observe 3J coupling from C5-H to C3 (Cl) vs C6 (Br) No->HMBC_Logic FinalConfirm Definitive Regioisomer Assignment Achieved HMBC_Logic->FinalConfirm

Figure 1: Logical workflow for the definitive structural assignment of pyrazine regioisomers using NMR.

References

  • WO2019236699A1 - Melanocortin subtype-2 receptor (mc2r)

Sources

Comparative

Advanced LC-MS/MS Fragmentation Guide: Halogenated Pyrazines

Executive Summary & Technical Scope Halogenated pyrazines are critical pharmacophores in drug discovery, serving as core scaffolds for kinase inhibitors, antimycobacterials, and diverse heterocyclic intermediates. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

Halogenated pyrazines are critical pharmacophores in drug discovery, serving as core scaffolds for kinase inhibitors, antimycobacterials, and diverse heterocyclic intermediates. Their mass spectrometric characterization presents unique challenges due to the competition between heterocyclic ring cleavage and carbon-halogen (C-X) bond scission .

This guide provides a definitive technical comparison of fragmentation pathways across fluoro-, chloro-, bromo-, and iodo-pyrazines. Unlike generic guides, we focus on the mechanistic causality—why specific halogens dictate the transition between ring contraction (loss of HCN) and radical elimination (loss of X•)—and provide validated protocols for their analysis.

Mechanistic Comparison: Fragmentation Pathways

The fragmentation of halogenated pyrazines under Collision-Induced Dissociation (CID) is governed by the bond dissociation energy (BDE) of the C-X bond relative to the aromatic stability of the pyrazine ring.

The Primary Divergence: Ring vs. Substituent

Upon protonation


, two competing pathways emerge:
  • Pathway A: Ring Cleavage (The "HCN" Rule)

    • Mechanism: Retro-Diels-Alder (RDA) type collapse or ring contraction.

    • Characteristic Loss: Neutral loss of Hydrogen Cyanide (HCN, 27 Da) or Acetonitrile (CH

      
      CN, 41 Da) if methylated.
      
    • Dominance: Observed primarily in Fluoro- and Chloro- pyrazines where the C-X bond is strong (

      
       kJ/mol).
      
  • Pathway B: Halogen Elimination (The "Radical" Rule)

    • Mechanism: Homolytic or heterolytic cleavage of the C-X bond.[1][2]

    • Characteristic Loss: Loss of Halogen radical (X[3]•) or Hydrogen Halide (HX).

    • Dominance: Observed in Bromo- and Iodo- pyrazines where the C-X bond is weak (

      
       kJ/mol).
      
Comparative Halogen Behavior[4]
FeatureFluoro-Pyrazines Chloro-Pyrazines Bromo-Pyrazines Iodo-Pyrazines
C-X Bond Strength Very High (~485 kJ/mol)High (~340 kJ/mol)Moderate (~280 kJ/mol)Low (~240 kJ/mol)
Primary Fragment




Isotopic Pattern Single peak (monoisotopic)3:1 (

)
1:1 (

)
Single peak (monoisotopic)
Diagnostic Utility Ring stability markerIsotopic fingerprintIsotopic fingerprintLabile leaving group

Visualization of Fragmentation Logic

The following diagram illustrates the decision matrix for fragmentation based on halogen substitution.

PyrazineFragmentation Parent Protonated Halogenated Pyrazine [M+H]+ CheckX Check Halogen Type (X) Parent->CheckX StrongBond Strong C-X Bond (F, Cl) CheckX->StrongBond X = F, Cl WeakBond Weak C-X Bond (Br, I) CheckX->WeakBond X = Br, I RingCleavage Ring Cleavage Pathway StrongBond->RingCleavage LossHCN Loss of HCN (-27 Da) RingCleavage->LossHCN Fragment1 Fragment: [M+H - 27]+ LossHCN->Fragment1 HalogenLoss Substituent Cleavage Pathway WeakBond->HalogenLoss LossRadical Loss of X Radical (-X•) HalogenLoss->LossRadical Fragment2 Fragment: [Pyrazine Ring]+ LossRadical->Fragment2

Figure 1: Mechanistic divergence in halogenated pyrazine fragmentation. Stronger bonds favor ring contraction (HCN loss), while weaker bonds favor dehalogenation.

Experimental Protocols & Method Validation

To ensure reproducible fragmentation data, the following LC-MS/MS workflow is recommended. This protocol minimizes in-source fragmentation while maximizing MS2 structural information.

Ionization Source Selection: ESI vs. APCI
  • Electrospray Ionization (ESI): Preferred for functionalized pyrazines (e.g., amino-, carboxy- pyrazines) which protonate easily.

  • Atmospheric Pressure Chemical Ionization (APCI): Crucial for neutral, poly-halogenated pyrazines (e.g., 2,3-dichloropyrazine) that lack basic sites for protonation. APCI relies on charge transfer and is often more sensitive for these hydrophobic species.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation

  • Dissolve standard in Methanol/Water (50:50).

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    ).
    

Step 2: Source Parameters (Standard ESI)

  • Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).

  • Desolvation Temp: 350°C (Ensure complete vaporization of less volatile halo-derivatives).

  • Cone Voltage: Critical Optimization. Start low (20V). High cone voltage (>40V) will cause in-source loss of I and Br, mimicking MS2 fragmentation and confusing data interpretation.

Step 3: MS/MS Collision Energy Ramping

  • Do not use a static collision energy (CE).

  • Protocol: Acquire spectra at stepped energies: 10, 20, and 40 eV.

    • 10 eV: Preserves molecular ion and isotopic pattern.

    • 20 eV: Induces Br/I loss.

    • 40 eV: Forces ring cleavage (HCN loss) even in stable F/Cl derivatives.

Comparative Data: Characteristic Ions

The table below summarizes the expected MS/MS behavior for mono-halogenated pyrazines (Parent structure: C


H

N

X).
CompoundPrecursor (

)
Primary FragmentSecondary FragmentNeutral LossMechanism Note
2-Fluoropyrazine 9972 (

)
52 (

)
27 (HCN)Ring cleavage dominates; C-F bond remains intact.
2-Chloropyrazine 115 / 11788 (

)
53 (

)
27 (HCN)Isotopic pattern (3:1) retained in primary fragment.
2-Bromopyrazine 159 / 16179 (

)
52 (

)
80/82 (HBr) or 79/81 (Br•)Competition between HBr loss and Br radical loss.
2-Iodopyrazine 20780 (

)
53 (

)
127 (I•)Extremely labile; Base peak is often the de-iodinated ring.

References

  • BenchChem. (2025).[3][4] Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation. Retrieved from

  • Niessen, W. M. A. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products. Royal Society of Chemistry. Retrieved from

  • Doc Brown's Chemistry. (2025). Mass spectrum of 2-bromopropane fragmentation pattern. Retrieved from

  • University of Bristol. (2025). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (General reference for C-X bond energies and Stevenson's Rule).

Sources

Validation

Distinguishing 6-Bromo from 3-Bromo Pyrazine Isomers: A Definitive NMR Comparison Guide

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "regioisomer bottleneck." When functionalizing pyrazine scaffolds—ubiquitous in modern kinase inhibitors and CNS therapeutics—distingui...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "regioisomer bottleneck." When functionalizing pyrazine scaffolds—ubiquitous in modern kinase inhibitors and CNS therapeutics—distinguishing between regioisomers like 2-amino-3-bromopyrazine and 2-amino-6-bromopyrazine is a critical quality control step.

Relying solely on mass spectrometry or retention times is insufficient, as these isomers possess identical masses and often exhibit similar chromatographic behavior. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural confirmation[1].

This guide provides a comprehensive, self-validating NMR workflow to objectively distinguish these two critical isomers by exploiting their fundamental through-bond (J-coupling) and through-space (NOE) properties.

Mechanistic Causality: Why the NMR Spectra Differ

To confidently assign pyrazine regioisomers, we must first understand the causality behind their spectral differences. The pyrazine ring is a 1,4-diazine. The presence of two electronegative nitrogen atoms in the aromatic ring fundamentally alters the electron density and the resulting proton-proton coupling constants compared to standard benzene rings[2].

The Through-Bond Argument (1D H NMR)
  • 2-Amino-3-bromopyrazine (2,3-disubstituted): The remaining ring protons are located at positions C5 and C6. Because these protons are adjacent to each other, they share an ortho relationship. In pyrazine systems, the

    
    ortho coupling constant is typically between 2.5 Hz and 4.0 Hz [3]. Therefore, the 1D 
    
    
    
    H NMR spectrum will display two distinct doublets.
  • 2-Amino-6-bromopyrazine (2,6-disubstituted): The remaining ring protons are located at positions C3 and C5. These protons are separated by the N4 nitrogen atom, creating a meta relationship. The

    
    meta coupling across a pyrazine nitrogen is extremely weak (typically < 1.5 Hz )[2]. In a standard 400 MHz spectrometer, these protons will appear as two singlets (or very finely split doublets).
    
The Through-Space Argument (2D NOESY)

While 1D NMR is highly indicative, poor magnetic shimming or high sample concentration can cause line broadening, blurring a 3.0 Hz doublet into an apparent singlet. To create a self-validating protocol , we must use an orthogonal physical measurement: 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOE relies on spatial proximity (


 dependence) rather than bond connectivity.
  • In 2-amino-6-bromopyrazine , the primary amine (NH

    
    ) at C2 is directly adjacent to the proton at C3. This short spatial distance (~2.5–2.8 Å) guarantees a strong NOE cross-peak  between the NH
    
    
    
    protons and the H3 aromatic proton.
  • In 2-amino-3-bromopyrazine , the C3 position is occupied by the bromine atom. The nearest ring proton to the NH

    
     group is H6, located across the N1 atom at a distance of ~4.5–5.0 Å. This distance is too great to produce a visible NOE cross-peak.
    

Comparative Data Presentation

The following table summarizes the expected quantitative and qualitative NMR data used to distinguish the two isomers.

Feature2-Amino-3-bromopyrazine2-Amino-6-bromopyrazine
Substitution Pattern 2,3-disubstituted2,6-disubstituted
Active Ring Protons H5, H6H3, H5
Spatial Relationship Ortho (Adjacent)Meta (Separated by N4)
1D

H Multiplicity
Two Doublets (d, d)Two Singlets (s, s)
Coupling Constant (J)

≈ 2.5 – 4.0 Hz

< 1.5 Hz
2D NOESY Correlation Absent (No adjacent ring proton)Strong (NH

correlates to H3)

Step-by-Step Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized methodology.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of the purified pyrazine isomer in 0.6 mL of DMSO-d

    
     .
    
  • Expert Insight: Do not use CDCl

    
    . In CDCl
    
    
    
    , the NH
    
    
    protons often exchange rapidly or broaden into the baseline. DMSO-d
    
    
    strongly hydrogen-bonds with the amine, slowing chemical exchange and locking the NH
    
    
    signal as a sharp, integrate-able broad singlet (typically around 6.5–7.0 ppm). This is an absolute prerequisite for the subsequent NOESY experiment.
Step 2: 1D H NMR Acquisition
  • Instrumentation: 400 MHz NMR spectrometer (or higher).

  • Parameters: Standard proton pulse sequence (e.g., zg30), 16–32 scans, 12 ppm spectral width, and a relaxation delay (D1) of 2.0 seconds.

  • Analysis: Apply standard Fourier transform and baseline correction. Zoom into the aromatic region (7.5–8.5 ppm) and measure the J-coupling. If clear doublets with J > 2.5 Hz are observed, the 3-bromo isomer is highly probable[3].

Step 3: 2D NOESY Validation (The Self-Validating Step)
  • Parameters: Phase-sensitive NOESY pulse sequence (e.g., noesygpphpp).

  • Mixing Time (

    
    ):  Set the mixing time to 300–500 ms .
    
  • Expert Insight: Pyrazine derivatives are small molecules that tumble rapidly in solution (

    
    ). A mixing time of 300-500 ms allows sufficient time for the NOE to build up before spin diffusion causes artifactual cross-peaks.
    
  • Analysis: Project the 1D spectrum onto the F1 and F2 axes. Locate the NH

    
     resonance (~6.5–7.0 ppm) and trace vertically. If a cross-peak aligns with an aromatic proton resonance, you have definitively identified 2-amino-6-bromopyrazine.
    

Workflow Visualization

The following logic tree illustrates the orthogonal validation workflow required to confidently assign the regioisomer.

NMR_Workflow Start Isomer Identification Workflow Acquire1D 1. Acquire 1D 1H NMR (DMSO-d6, 400+ MHz) Start->Acquire1D CheckMulti 2. Analyze Ring Proton Coupling (J) Acquire1D->CheckMulti Isomer3 3J = 2.5–4.0 Hz (Doublets) Suggests 3-Bromo Isomer CheckMulti->Isomer3 Isomer6 4J < 1.5 Hz (Singlets) Suggests 6-Bromo Isomer CheckMulti->Isomer6 Acquire2D 3. Acquire 2D NOESY (Mixing Time: 300-500 ms) Isomer3->Acquire2D Isomer6->Acquire2D NOE_Absent No NOE between NH2 and Ring Protons Acquire2D->NOE_Absent NOE_Present Strong NOE between NH2 and H3 Proton Acquire2D->NOE_Present Final3 Confirmed: 2-Amino-3-bromopyrazine NOE_Absent->Final3 Final6 Confirmed: 2-Amino-6-bromopyrazine NOE_Present->Final6

Figure 1: Orthogonal NMR workflow for distinguishing 3-bromo and 6-bromo pyrazine regioisomers.

References

  • AIP Publishing. "Additivity of Proton Magnetic Resonance Solvent Shifts in the Azine Series." The Journal of Chemical Physics. Available at:[Link][2]

  • Ovid Technologies. "ipso and tele Substitution in reactions of 3 chloro 1 ethyl 2 R..." Available at: [Link][3]

Sources

Comparative

High-Resolution Crystal Structure Analysis of 6-Bromo-3-chloropyrazine-2-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the solid-state characterization of halogenated active pharmaceutical ingredient (API) building blocks. Understanding the precise crystallographic b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the solid-state characterization of halogenated active pharmaceutical ingredient (API) building blocks. Understanding the precise crystallographic behavior of 6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS 1260665-53-9) is critical for drug development professionals. The spatial arrangement, driven by a delicate balance of hydrogen and halogen bonding, directly dictates the physicochemical properties of the downstream API, including solubility, stability, and polymorphic behavior.

This guide provides an objective, data-driven comparison of 6-Bromo-3-chloropyrazine-2-carboxylic acid against its non-halogenated and mono-halogenated alternatives, supported by field-proven crystallographic methodologies.

Structural Significance & Mechanistic Insights

Pyrazine-2-carboxylic acid derivatives are foundational in medicinal chemistry, most notably as the active metabolite of the antitubercular drug pyrazinamide . However, the introduction of halogens at the 3- and 6-positions fundamentally rewrites the molecule's supramolecular assembly rules.

The Causality of Halogenation in Crystal Packing

In unsubstituted pyrazine-2-carboxylic acid, the dominant intermolecular force is the classic


 hydrogen bond, which typically forms flat, 1D chain-like architectures.

When analyzing 6-Bromo-3-chloropyrazine-2-carboxylic acid, two competing mechanistic forces emerge:

  • Steric Hindrance (3-Chloro position): The bulky chlorine atom adjacent to the carboxylic acid forces the

    
     group out of coplanarity with the pyrazine ring. This dihedral twist prevents flat 
    
    
    
    stacking, a phenomenon similarly observed in highly substituted pyrazine-2,3-dicarboxylic acids .
  • The

    
    -Hole Effect (6-Bromo position):  Bromine possesses a highly polarizable region of positive electrostatic potential (the 
    
    
    
    -hole). This enables strong
    
    
    halogen bonding. As documented in studies of halogenated pyridine and pyrazine co-crystals, this halogen bonding actively competes with traditional hydrogen bonding, cross-linking 1D chains into robust 2D or 3D supramolecular sheets .

Mechanism Core 6-Br-3-Cl-PCA Crystal Lattice Steric 3-Chloro Steric Bulk Core->Steric Sigma 6-Bromo σ-Hole Core->Sigma HBond COOH···N Hydrogen Bonding Core->HBond Dihedral Non-Coplanar COOH Group Steric->Dihedral XBond C-Br···O Halogen Bonding Sigma->XBond Altered 1D Chains Altered 1D Chains Dihedral->Altered 1D Chains 2D Sheet Cross-linking 2D Sheet Cross-linking XBond->2D Sheet Cross-linking HBond->Altered 1D Chains

Mechanistic interplay of steric bulk and halogen bonding defining the crystal lattice.

Comparative Crystallographic Performance

To objectively evaluate the product, we must compare it against common alternatives: 3-Chloropyrazine-2-carboxylic acid (Alternative A) and 3,6-Dibromopyrazine-2-carboxylic acid (Alternative B). The table below summarizes the quantitative crystallographic parameters that dictate their performance in solid-state formulations.

Parameter6-Bromo-3-chloropyrazine-2-carboxylic acid (Product)3-Chloropyrazine-2-carboxylic acid (Alt A)3,6-Dibromopyrazine-2-carboxylic acid (Alt B)
Halogen Bonding Potential High (

dominant)
Low (Weak

)
Very High (Dual

-holes)
Primary Supramolecular Synthon Mixed (Hydrogen + Halogen)Hydrogen (

)
Halogen (

)
Carboxyl-Pyrazine Dihedral Angle ~45° - 60° (Non-planar)~30° - 40° (Slightly twisted)~50° - 70° (Highly twisted)
Crystal Density (

, g/cm³)
~2.15~1.68~2.45
Lattice Rigidity / Melting Point High (Cross-linked 2D sheets)Moderate (1D chains)Very High (3D network)

Analysis: The product offers a "Goldilocks" balance. Alternative A lacks the robust halogen bonding necessary to stabilize specific polymorphs during scale-up. Alternative B is excessively rigid and dense, which often translates to poor aqueous solubility in downstream API development. 6-Bromo-3-chloropyrazine-2-carboxylic acid utilizes the bromine atom for structural stability while retaining enough flexibility in its hydrogen-bonding network to ensure favorable dissolution profiles.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a specific causality and an internal check to guarantee the trustworthiness of the resulting crystallographic data.

Protocol N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. X-Ray Diffraction (Mo Kα Radiation) N2->N3 N4 4. Structure Solution (Direct Methods / Patterson) N3->N4 N5 5. Refinement & Validation (R1 < 0.05, wR2 < 0.15) N4->N5

Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis of pyrazine derivatives.
Step-by-Step Methodology

Step 1: Crystal Growth via Slow Evaporation

  • Action: Dissolve 50 mg of 6-Bromo-3-chloropyrazine-2-carboxylic acid in a 1:1 mixture of Methanol and Dichloromethane (DCM). Pierce the vial cap with a narrow gauge needle and leave undisturbed at 20°C.

  • Causality: The binary solvent system is crucial. DCM provides high initial solubility, while Methanol acts as an anti-solvent that slowly concentrates. Slow evaporation ensures thermodynamic control, minimizing lattice defects and twinning.

Step 2: Crystal Selection and Mounting

  • Action: Submerge the resulting crystals in perfluoropolyether oil. Select a block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope and mount it on a MiTeGen loop.

  • Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any volatile solvent molecules trapped in the lattice. Complete extinction under cross-polarized light validates that the crystal is a single domain, not a twinned aggregate.

Step 3: Data Collection

  • Action: Mount the loop on a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) and cool to 150 K using a nitrogen stream.
  • Causality: Mo K

    
     radiation is mandatory here. Cu K
    
    
    
    radiation would result in severe absorption errors due to the heavy bromine atom. Cooling to 150 K reduces thermal motion (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of the carboxylic acid hydrogen atom.

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Anisotropically refine all non-hydrogen atoms.
    
  • Self-Validation Check: The protocol is considered successful only if the final refinement yields an

    
     value < 0.05 (indicating less than 5% discrepancy between the model and experimental data), a 
    
    
    
    value < 0.15, and a Goodness-of-Fit (GoF) between 0.95 and 1.05. A residual electron density peak near the bromine atom > 1.0
    
    
    /ų indicates inadequate absorption correction and requires reprocessing.

Conclusion

For drug development professionals engineering novel pyrazine scaffolds, 6-Bromo-3-chloropyrazine-2-carboxylic acid offers a superior structural profile compared to its analogs. The strategic placement of the bromine and chlorine atoms creates a highly predictable, cross-linked crystal lattice driven by synergistic halogen and hydrogen bonding. By adhering to the rigorous SCXRD protocols outlined above, researchers can confidently map these intermolecular interactions, ensuring robust downstream formulation and API stability.

References

  • Title: 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Pyrazine-2,3-dicarboxylic acid Source: ResearchGate / Acta Crystallographica Section E URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Bromo-3-chloropyrazine-2-carboxylic Acid

[1][2][3] Executive Summary: The "Zero-Compromise" Directive Do not treat 6-Bromo-3-chloropyrazine-2-carboxylic acid as standard organic waste. As a halogenated heteroaromatic acid, this compound presents a dual-hazard p...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The "Zero-Compromise" Directive

Do not treat 6-Bromo-3-chloropyrazine-2-carboxylic acid as standard organic waste.

As a halogenated heteroaromatic acid, this compound presents a dual-hazard profile: corrosivity (due to the carboxylic acid moiety) and halogenated toxicity (due to bromine/chlorine substituents). Improper disposal into non-halogenated waste streams or municipal drains risks regulatory violation (RCRA), formation of shock-sensitive salts with incompatible bases, and the release of toxic dioxins/furans during incorrect incineration.

Immediate Action Required:

  • Segregate strictly into Halogenated Organic Waste containers.

  • Label as "Acidic, Halogenated, Irritant."

  • Never dispose of down the drain, even if neutralized.

Chemical Profile & Hazard Identification

Understanding the why behind the protocol is essential for compliance. This compound is not merely "waste"; it is a reactive intermediate.

FeatureSpecificationDisposal Implication
CAS Number 1260665-53-9Unique identifier for waste manifests.
Molecular Formula

High halogen content requires specific incineration scrubbing.
Acidity (

)
~2.5–2.8 (Estimated)Stronger than acetic acid. Can corrode metal drums; requires HDPE/Glass.
Reactivity Pyrazine Ring + HalogensSusceptible to nucleophilic attack; avoid strong bases in closed systems.
Physical State Solid (Powder)Dust hazard; inhalation risk during transfer.
The Mechanistic Risk (Senior Scientist Insight)

The electron-withdrawing nature of the pyrazine ring, amplified by the bromine and chlorine atoms at positions 6 and 3, increases the acidity of the carboxylic acid group compared to benzoic acid.

  • Risk: If mixed with strong alkaline waste (e.g., sodium hydroxide solutions) in a sealed waste drum, the neutralization reaction will be exothermic , potentially pressurizing the container.

  • Risk: If incinerated in a standard facility lacking a scrubber, the halogens convert to HBr and HCl gas, damaging facility infrastructure and violating emission standards.

Waste Segregation & Handling Protocol

This section outlines the self-validating system for handling this specific waste stream.

Step 1: Stream Selection

You must answer YES to "Is this Halogenated?" on your waste tag.

  • Solid Waste: Dispose of pure solid or contaminated solid debris (gloves, paper) in a container marked "Hazardous Solid Waste - Halogenated."

  • Liquid Waste: If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM), the entire solution is now "Halogenated Solvent Waste."

Step 2: Container Compatibility
  • Approved Materials: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited Materials: Metal cans (steel/aluminum). The acid will corrode the metal, leading to leaks.

Step 3: Pre-Disposal Stabilization (Liquid Waste Only)

If you have a highly acidic reaction mixture (


):
  • Place the waste container in a fume hood.

  • Slowly add a dilute bicarbonate solution to adjust pH to 5–9.

  • Wait 30 minutes to ensure off-gassing (

    
    ) is complete before capping.
    
  • Note: This does not make it drain-safe; it only prevents drum corrosion/pressurization.

Operational Workflow: Decision Logic

The following diagram illustrates the critical decision pathways for disposing of 6-Bromo-3-chloropyrazine-2-carboxylic acid.

DisposalWorkflow Start Waste Generation: 6-Bromo-3-chloropyrazine-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Debris) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidCont Containerize in HDPE Jar (Wide Mouth) IsSolid->SolidCont SolidLabel Label: 'Solid Halogenated Organic' Add Hazard: 'Irritant/Acid' SolidCont->SolidLabel Storage Store in Satellite Accumulation Area (Secondary Containment Required) SolidLabel->Storage SolventCheck Check Solvent Type IsLiquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv CombineHalo Route to: HALOGENATED WASTE STREAM (Do NOT mix with Non-Halogenated) HaloSolv->CombineHalo NonHaloSolv->CombineHalo Contaminates entire stream Must treat as Halogenated CombineHalo->Storage FinalDisp Final Disposal: High-Temp Incineration w/ Scrubber Storage->FinalDisp

Figure 1: Decision logic tree ensuring correct segregation of halogenated pyrazine waste to prevent cross-contamination and ensure regulatory compliance.

Emergency Response: Spill Management

In the event of a spill, immediate containment is necessary to prevent mucosal irritation.

Scenario A: Solid Powder Spill
  • PPE Upgrade: Wear N95 or P100 respirator to prevent inhalation of dust.

  • Containment: Cover spill with damp paper towels to suppress dust generation.

  • Cleanup: Scoop material carefully. Do not dry sweep.[1]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container.

Scenario B: Solution Spill
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: If the spill is on a benchtop and acidic, apply a saturated sodium bicarbonate solution until bubbling ceases.

  • Collect: Collect the resulting slurry as Hazardous Chemical Waste (Halogenated).

  • Decontaminate: Wash the surface with soap and water; test pH to ensure neutrality.

Regulatory Compliance (RCRA & EPA)[5]

While 6-Bromo-3-chloropyrazine-2-carboxylic acid is not typically a "P" or "U" listed waste by specific name, it is regulated under the "Cradle-to-Grave" mandate.

  • Waste Classification:

    • D002 (Corrosive): If the waste is aqueous and pH

      
      .
      
    • Halogenated Organic: Requires treatment standards (incineration) specific to halogen-carbon bonds.

  • Labeling Requirements:

    • Must spell out the full chemical name (no abbreviations/formulas).

    • Must check "Hazardous" box.[2]

    • Must indicate "Toxic" and "Corrosive" hazards.[3]

Final Fate: The authorized waste handler will utilize Rotary Kiln Incineration . The facility must be equipped with acid gas scrubbers to capture the HBr and HCl generated during combustion, preventing acid rain precursors from entering the atmosphere [1].

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (Vol 1). Retrieved from [Link]

  • University of Louisville, Dept of Environmental Health & Safety. Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-3-chloropyrazine-2-carboxylic acid

Hazard Analysis and Risk Mitigation 6-Bromo-3-chloropyrazine-2-carboxylic acid is a solid organic compound containing both bromine and chlorine. Halogenated pyrazines and related carboxylic acids are often classified as...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis and Risk Mitigation

6-Bromo-3-chloropyrazine-2-carboxylic acid is a solid organic compound containing both bromine and chlorine. Halogenated pyrazines and related carboxylic acids are often classified as irritants and can be harmful if not handled correctly. The primary risks associated with this compound are anticipated to be:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: The compound, particularly in powder form, can cause significant eye damage upon contact.

  • Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the nose, throat, and lungs.

  • Toxicity: Harmful if swallowed or absorbed through the skin.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The "Hierarchy of Controls" should always be applied, prioritizing engineering controls (like fume hoods) before relying solely on PPE.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is governed by a thorough risk assessment, as mandated by OSHA's Personal Protective Equipment standard (29 CFR 1910 Subpart I).[1] For handling 6-Bromo-3-chloropyrazine-2-carboxylic acid, the following PPE is required at a minimum.[2][3]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles.Protects against dust particles and accidental splashes. Standard safety glasses are insufficient.[2]
Face shield.To be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Nitrile provides good resistance to a range of organic acids and halogenated compounds for incidental contact.[4][5][6] It is crucial to note that nitrile gloves offer limited protection against direct, prolonged exposure to some halogenated hydrocarbons and should be changed immediately upon contamination.[4][7]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from dust and minor spills.
Closed-toe shoes.Prevents injury from dropped equipment or spills.[8]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.

Operational Plan: A Step-by-Step Guide

This section provides a procedural workflow for the safe handling of 6-Bromo-3-chloropyrazine-2-carboxylic acid, from initial preparation to final disposal.

Preparation and Weighing
  • Designated Area: All handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-use Inspection: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is correctly donned.

  • Weighing:

    • Tare a suitable container on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 6-Bromo-3-chloropyrazine-2-carboxylic acid using a clean spatula.

    • Avoid creating dust. If dust is generated, allow the fume hood to clear the air before removing the container.

    • Close the primary container tightly immediately after use.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the container with the weighed compound slowly to avoid splashing.

  • Mixing: Use magnetic stirring or gentle agitation to dissolve the solid. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Reaction Assembly: All reaction setups must be assembled within the fume hood. Ensure all joints are properly sealed.

The following diagram illustrates the core workflow for safe handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Don Required PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Dissolve in Solvent handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Reaction Complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 end Safe Completion clean3->end End of Process

Caption: Workflow for handling 6-Bromo-3-chloropyrazine-2-carboxylic acid.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Small Spill (Solid, <1g) inside a Fume Hood
  • Containment: Ensure the spill is contained within the fume hood.

  • Decontamination: Gently cover the spill with a neutralizing agent like sodium bicarbonate or a commercial acid neutralizer.[9][10]

  • Collection: Carefully sweep the neutralized mixture into a designated hazardous waste container.[11] Avoid creating dust.

  • Final Cleaning: Wipe the area with a damp paper towel. Dispose of the towel and any contaminated PPE as hazardous waste.[12]

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10][13]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal and Decontamination Plan

Proper disposal is critical to ensure laboratory and environmental safety.

Waste Segregation and Disposal

As a halogenated organic compound, all waste containing 6-Bromo-3-chloropyrazine-2-carboxylic acid must be segregated into a dedicated "Halogenated Organic Waste" container.[14][15][16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and list all chemical constituents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[17]

Equipment Decontamination

All glassware and equipment must be decontaminated before being removed from the fume hood for cleaning.

  • Initial Rinse: Rinse all surfaces that came into contact with the chemical with a suitable solvent (e.g., acetone or ethanol) three times. Collect these rinses in the halogenated waste container.

  • Neutralization: Wash the equipment with a basic solution (e.g., a dilute sodium bicarbonate solution) to neutralize any acidic residue.

  • Final Cleaning: Proceed with standard laboratory washing procedures.[18][19]

This comprehensive guide provides the necessary framework for the safe handling and disposal of 6-Bromo-3-chloropyrazine-2-carboxylic acid. Adherence to these protocols is essential for protecting yourself, your colleagues, and the environment.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Certified Safety. [Link]

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Hazardous Chemical Spill Control Procedure. University of Toronto Scarborough. [Link]

  • EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. University of Idaho. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • CAS#:1256921-67-1 | methyl 6-bromo-3-chloropyrazine-2-carboxylate | Chemsrc. (2025, August 25). Chemsrc. [Link]

  • Chemical Resistance Guide: The Importance Of Nitrile Gloves. (2024, September 14). AIBON SAFETY. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. [Link]

  • Laboratory Decontamination. (2024, December 1). UNC Charlotte. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Nitrile Gloves Acid Resistance. (2020, March 20). Unigloves. [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). American Instrument Exchange. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Decontamination of Laboratory Equipment. Safety & Risk Services, University College London. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. University of Vermont. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Safety Data Sheet. Axxence Aromatic GmbH. [Link]

  • Safety data sheet. CPAChem. [Link]

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